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  • Product: Niguldipine hydrochloride
  • CAS: 113145-69-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of Niguldipine Hydrochloride

Executive Overview Niguldipine hydrochloride is a distinguished member of the 1,4-dihydropyridine class of calcium channel blockers.[1][2][3] Unlike many of its predecessors, which primarily target L-type calcium channel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Niguldipine hydrochloride is a distinguished member of the 1,4-dihydropyridine class of calcium channel blockers.[1][2][3] Unlike many of its predecessors, which primarily target L-type calcium channels, niguldipine exhibits a sophisticated dual-action mechanism. It functions as both a high-affinity antagonist of voltage-gated L-type calcium channels and as a potent, highly selective antagonist of the α1A-adrenergic receptor subtype.[4][5][6][7] This unique pharmacological profile results in significant vasodilation through two complementary pathways.[5][8] Furthermore, the biological activity of niguldipine is stereoselective, with the (+)-enantiomer demonstrating markedly higher potency for both its primary targets compared to the (-)-enantiomer.[4][9] This guide provides an in-depth exploration of niguldipine's molecular interactions, the experimental methodologies used to elucidate its function, and the physiological consequences of its dual antagonism.

Primary Mechanism: L-Type Calcium Channel Blockade

The principal mechanism of action for niguldipine, characteristic of its dihydropyridine structure, is the blockade of L-type voltage-gated calcium channels (CaV1.x). These channels are critical for regulating calcium (Ca2+) influx into excitable cells, particularly vascular smooth muscle cells, thereby controlling vascular tone and blood pressure.[5][8]

Molecular Interaction and High Affinity

Niguldipine allosterically modulates the L-type calcium channel by binding with very high affinity to the channel's α1 subunit, the pore-forming component.[10] The binding site for dihydropyridines is located on the external, lipid-facing surface of the protein.[10] This interaction induces a conformational change that stabilizes the channel in a non-conducting, inactivated state, effectively reducing the probability of it opening in response to membrane depolarization. The result is a diminished transmembrane influx of Ca2+ ions into vascular smooth muscle cells.[5][8]

Pronounced Stereoselectivity

The interaction with the L-type calcium channel is highly stereospecific. The (+)-enantiomer of niguldipine is significantly more potent than its (-)-counterpart. Radioligand binding assays have determined that (-)-Niguldipine is approximately 40 times less potent at the 1,4-dihydropyridine receptor on L-type Ca2+ channels.[9]

  • (+)-Niguldipine: Demonstrates picomolar affinity for L-type channels in various tissues.[9]

  • (-)-Niguldipine: Exhibits substantially lower affinity, contributing less to the overall calcium channel blocking effect.[9]

Physiological Consequence: Potent Vasodilation

The reduction in intracellular Ca2+ concentration in vascular smooth muscle cells is the ultimate driver of niguldipine's antihypertensive effect. Lower Ca2+ levels lead to decreased activation of calmodulin and, subsequently, reduced activity of myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation, vasodilation, and a reduction in peripheral vascular resistance.[8][11] This effect is particularly pronounced on the coronary vascular bed.[3]

Effects on Other Ion Channels

While its primary target is the L-type channel, niguldipine also demonstrates activity against other ion channels:

  • T-type Calcium Channels: Niguldipine blocks T-type Ca2+ currents, although at higher concentrations than required for L-type blockade (IC50 of ~244 nM for T-type vs. ~75 nM for L-type).[1][12][13] The blockade of both T- and L-type channels is stereospecific, with the (+)-enantiomer being more potent.[13]

  • Potassium Channels: Studies in vascular smooth muscle cells have shown that niguldipine can increase outward potassium currents (IK), an effect that would contribute to hyperpolarization and further promote vasodilation.[14]

G cluster_membrane Cell Membrane CaV1_2 L-Type Ca²⁺ Channel (α1 Subunit) out_point in_point in_point->CaV1_2 Ca_influx_blocked Ca²⁺ Influx BLOCKED out_point->Ca_influx_blocked leads to Depolarization Membrane Depolarization Depolarization->CaV1_2 activates Niguldipine (+)-Niguldipine Niguldipine->CaV1_2 antagonizes Ca_ext Extracellular Ca²⁺ Calmodulin ↓ Calmodulin Activation Ca_influx_blocked->Calmodulin MLCK ↓ MLCK Activity Calmodulin->MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation G cluster_membrane Cell Membrane A1A_Receptor α₁ₐ-Adrenergic Receptor gq_point Gq Gq Protein Activation BLOCKED gq_point->Gq Norepinephrine Norepinephrine Norepinephrine->A1A_Receptor activates Niguldipine (+)-Niguldipine Niguldipine->A1A_Receptor antagonizes PLC ↓ PLC Activity Gq->PLC IP3_DAG ↓ IP₃ / DAG Production PLC->IP3_DAG Ca_Release ↓ Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Relaxation Inhibition of Vasoconstriction Ca_Release->Relaxation

Diagram 2: α₁ₐ-Adrenergic Receptor Blockade by Niguldipine.

Summary of Pharmacological Data

The dual-action and stereoselective nature of niguldipine is quantified by its binding affinities (Ki) and functional inhibitory concentrations (IC50) across different targets and tissues.

TargetEnantiomerParameterValueTissue/AssayReference
L-Type Ca²⁺ Channel (+)-NiguldipineKi45 pMGuinea Pig Heart[9]
(+)-NiguldipineKi85 pMGuinea Pig Skeletal Muscle[8][9]
(+)-NiguldipineKi140 pMGuinea Pig Brain[9]
(-)-NiguldipineKi~40x less potent than (+)Guinea Pig Heart[9]
(±)-NiguldipineIC500.18 µMGuinea Pig Atrial Myocytes[1][13]
α1A-Adrenoceptor (+)-NiguldipineKi52 pMRat Brain Cortex[9]
α1B-Adrenoceptor (+)-NiguldipineKi78 nMLiver Cell Membranes[9]
(-)-NiguldipineKi58 nMLiver Cell Membranes[9]

Key Experimental Protocols

The mechanistic understanding of niguldipine is built upon foundational pharmacological and electrophysiological assays.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)
  • Expertise & Experience: This assay is the gold standard for directly quantifying the affinity of a drug for its receptor. The key to obtaining a 'true' Ki value, especially for a lipophilic compound like niguldipine, is to perform the assay at multiple membrane protein concentrations and extrapolate to a zero concentration. [9][15]This corrects for partitioning of the drug into the lipid bilayer, which can otherwise lead to an underestimation of its potency.

  • Objective: To determine the equilibrium dissociation constant (Ki) of niguldipine enantiomers for L-type calcium channels and α1-adrenoceptor subtypes.

  • Methodology:

    • Membrane Preparation: Homogenize target tissues (e.g., guinea pig heart for Ca²⁺ channels, rat brain cortex for α1A-receptors) in a buffered solution and isolate the membrane fraction via differential centrifugation.

    • Competitive Binding Incubation: Incubate the prepared membranes with a constant concentration of a specific radioligand (e.g., [³H]nitrendipine for L-type channels or [³H]prazosin for α1-receptors) and varying concentrations of unlabeled niguldipine (the competitor).

    • Separation: After reaching equilibrium, rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of niguldipine to generate a competition curve. Calculate the IC50 (concentration of niguldipine that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Protocol: Whole-Cell Patch-Clamp for Ion Channel Blockade (IC50)
  • Expertise & Experience: This electrophysiological technique provides functional data on how drug binding translates into an actual change in cellular activity (ion flow). To dissect the effects on L-type versus T-type currents, a specific voltage protocol is essential. T-type channels activate and inactivate at more negative membrane potentials than L-type channels. Therefore, holding the cell at a relatively depolarized potential (e.g., -50 mV) will inactivate T-type channels, allowing for the isolated study of L-type currents. [1][13]* Objective: To measure the functional inhibition of Ca²⁺ currents by niguldipine and determine its IC50.

  • Methodology:

    • Cell Isolation: Isolate single cells from the target tissue (e.g., guinea pig atrial myocytes or vascular smooth muscle cells) using enzymatic digestion.

    • Electrode Placement: Using a micromanipulator, form a high-resistance "giga-seal" between a glass micropipette (filled with an internal solution) and the cell membrane.

    • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell interior.

    • Voltage Clamp & Recording: Clamp the cell membrane potential at a holding potential and apply a series of depolarizing voltage steps to elicit Ca²⁺ currents. Record the resulting inward currents.

    • Drug Application: Perfuse the cell with an external solution containing known concentrations of niguldipine and repeat the voltage-step protocol.

    • Data Analysis: Measure the peak current amplitude at each niguldipine concentration. Plot the percentage of current inhibition against the log concentration of niguldipine and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

The mechanism of action of niguldipine hydrochloride is a paradigm of targeted, dual-pathway antagonism. It combines the potent, stereoselective blockade of L-type calcium channels, characteristic of its dihydropyridine class, with a unique and equally potent and stereoselective antagonism of the α1A-adrenergic receptor. This dual mechanism provides a powerful and synergistic basis for its vasodilatory and antihypertensive effects. The profound selectivity of its (+)-enantiomer for the α1A-adrenoceptor subtype represents a significant refinement in vascular pharmacology, distinguishing niguldipine from its therapeutic predecessors and making it a subject of continued interest for researchers in cardiovascular medicine and drug development.

References

  • Tocris Bioscience. (S)-(+)-Niguldipine hydrochloride. [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957–967. [Link]

  • Wikipedia. Niguldipine. [Link]

  • Patsnap Synapse. Niguldipine Hydrochloride - Drug Targets, Indications, Patents. [Link]

  • ResearchGate. Niguldipine. [Link]

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. [Link]

  • Romanin, C., Seydl, K., Glossmann, H., & Schindler, H. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflugers Archiv, 420(3-4), 410–412. [Link]

  • Piascik, M. T., & Butler, B. T. (1992). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 253–261. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16219720, Niguldipine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60602, Niguldipine. [Link]

  • Fischer, G., Krumpl, G., Mayer, N., & Raberger, G. (1987). Antihypertensive effects of niguldipine-HCl (B 844-39), a new calcium antagonist in dogs. Journal of Cardiovascular Pharmacology, 10 Suppl 10, S63–S67. [Link]

  • Mayer, N., Krumpl, G., Gnesa, G., & Raberger, G. (1987). Effects of niguldipine, a new dihydropyridine calcium antagonist, on regional blood flow, cardiac performance and myocardial metabolism in anaesthetized open-chest dogs. Arzneimittel-Forschung, 37(5), 534–537. [Link]

  • Deranged Physiology. (2023). Calcium channel blockers. [Link]

  • FASS. Nicardipine Hydrochloride Granules Used for Antihypertensive Activity. [Link]

Sources

Exploratory

Pharmacological Profiling and Experimental Applications of Niguldipine Hydrochloride: A Technical Whitepaper

Executive Summary Niguldipine hydrochloride is a highly specialized 1,4-dihydropyridine derivative that deviates significantly from classical calcium channel blockers (CCBs) like nifedipine or amlodipine. While it retain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Niguldipine hydrochloride is a highly specialized 1,4-dihydropyridine derivative that deviates significantly from classical calcium channel blockers (CCBs) like nifedipine or amlodipine. While it retains the ability to block transmembrane calcium influx, its paramount value in pharmacological research stems from its exceptionally high affinity and selectivity as an α1A​ -adrenergic receptor antagonist. By acting as a dual-pathway inhibitor, the (S)-(+)-enantiomer of Niguldipine provides researchers with a highly precise molecular probe to dissect the cross-talk between G-protein coupled receptors (GPCRs) and voltage-gated ion channels, particularly in cardiovascular, urological, and developmental biology contexts.

Molecular Mechanisms and Target Specificity

The utility of Niguldipine in research is grounded in its dual-mechanism profile, which allows scientists to isolate specific contractile and signaling pathways in smooth muscle and endothelial tissues.

  • α1A​ -Adrenergic Receptor Antagonism : Niguldipine binds to the α1A​ -adrenoceptor with picomolar affinity, effectively preventing endogenous catecholamines (like norepinephrine) from initiating the Gq​ -coupled Phospholipase C (PLC) cascade. This prevents the generation of Inositol trisphosphate ( IP3​ ) and the subsequent release of calcium from the sarcoplasmic reticulum . It exhibits a 200- to 600-fold higher selectivity for the α1A​ subtype over the α1B​ subtype, making it an indispensable tool for receptor subtyping .

  • Voltage-Gated Calcium Channel Blockade : At higher concentrations (micromolar range), Niguldipine blocks both L-type and T-type calcium channels, reducing the transmembrane influx of extracellular Ca2+ 1.

MOA Niguldipine Niguldipine HCl Alpha1A α1A-Adrenoceptor Niguldipine->Alpha1A Antagonizes LType L-Type Ca2+ Channel Niguldipine->LType Blocks Gq Gq Protein Alpha1A->Gq CaInflux Transmembrane Ca2+ Influx LType->CaInflux PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 CaRelease Sarcoplasmic Ca2+ Release IP3->CaRelease Contraction Smooth Muscle Contraction CaRelease->Contraction CaInflux->Contraction

Dual inhibitory mechanism of Niguldipine on α1A-AR and L-type Ca2+ channels.

Quantitative Pharmacological Profile

To design robust experiments, researchers must calibrate dosing based on the differential affinities Niguldipine exhibits across its targets. The following table summarizes the established binding kinetics:

TargetAffinity / PotencyPharmacological ActivityReference
α1A​ -Adrenergic Receptor Ki​ = 52 pM – 0.16 nMHighly Selective Antagonist, 1
α1B​ -Adrenergic Receptor Ki​ = 78 nMWeak Antagonist
L-Type Ca2+ Channel IC50​ = 0.4 μ MBlocker1
T-Type Ca2+ Channel IC50​ = 0.9 μ MBlocker[[1]]()

Note: The (S)-(+)-enantiomer is the active isomer responsible for the potent α1A​ antagonism, whereas both enantiomers exhibit CCB activity.

Primary Research Applications

A. Cardiovascular & Smooth Muscle Physiology

Niguldipine is extensively utilized to map the specific adrenoceptors responsible for smooth muscle contraction. For instance, it effectively inhibits U-46619-induced coronary vasoconstriction in guinea pig Langendorff heart models ( pID50​ of 11.37) 2. Furthermore, because the human prostate is predominantly regulated by α1A​ receptors, Niguldipine serves as a benchmark compound in urological research for developing benign prostatic hyperplasia (BPH) therapeutics.

B. Angiogenesis and Hypoxia Research

In vascular remodeling studies, researchers use Niguldipine as a negative control to rule out α1A​ involvement. For example, studies demonstrating that hypoxia-induced trophic effects in human endothelial cells are mediated by α1D​ -ARs utilized Niguldipine to prove that blocking the α1A​ pathway did not inhibit the proangiogenic phenotype 3.

C. Developmental Biology & Phenotypic Screening

Niguldipine has emerged as a hit compound in in vivo phenotypic screens. In zebrafish models, it was identified as a compound capable of rescuing otic and myelination defects associated with adgrg6 (gpr126) mutations, indicating its utility in studying multifactorial hereditary neuropathies 4.

D. Oncology and Topoisomerase Inhibition

Dexniguldipine, a closely related derivative, acts as a noncompetitive catalytic inhibitor of eukaryotic DNA Topoisomerase I. It attenuates both DNA cleavage (>1 μ M) and religation reactions (~30 nM) by interacting with a site distinct from the DNA binding pocket, offering a unique mechanism compared to classic inhibitors like camptothecin 5.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodologies for deploying Niguldipine in standard pharmacological assays.

Protocol 1: Radioligand Competition Assay for Receptor Selectivity

Objective: Determine the Ki​ of Niguldipine for the α1A​ -AR in rat cerebral cortex membranes. Causality & Logic: Dihydropyridines are highly lipophilic and photosensitive. Assays must be conducted in dim light, and silanized glassware or low-binding plastics must be used to prevent the drug from adhering to the vessel walls, which would artificially inflate the apparent Ki​ .

  • Membrane Preparation: Homogenize isolated rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA (to chelate metals and prevent lipid peroxidation) and 0.1 mM PMSF (protease inhibitor). Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a final volume of 500 μ L, combine 100 μ g of membrane protein, 0.2 nM [3H] prazosin (a non-selective α1​ radioligand), and varying concentrations of (S)-(+)-Niguldipine ( 10−12 to 10−6 M).

  • Self-Validation (Internal Control): Run parallel tubes containing 10 μ M unlabeled prazosin to define Non-Specific Binding (NSB). Quality Control Check: If NSB exceeds 20% of total binding, the assay is invalid due to poor washing or radioligand degradation.

  • Filtration: Terminate the reaction after 45 minutes at 25°C by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with 3 mL ice-cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting.

Workflow Membrane 1. Tissue Homogenization Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Vacuum Filtration Incubation->Filtration Washing 4. Ice-Cold Buffer Wash Filtration->Washing Scintillation 5. Scintillation Counting Washing->Scintillation Analysis 6. Non-linear Regression Scintillation->Analysis

Step-by-step workflow for competitive radioligand binding assay.

Protocol 2: Ex Vivo Langendorff Perfusion for Vasomotor Response

Objective: Assess the vasodilatory efficacy of Niguldipine against U-46619-induced vasoconstriction. Causality & Logic: Using a constant pressure system ensures that changes in coronary flow are directly proportional to coronary vascular resistance. U-46619 (a Thromboxane A2​ analog) is used instead of norepinephrine to bypass the α1​ receptor, proving that at higher doses, Niguldipine's vasodilation is mediated via L-type calcium channel blockade.

  • Heart Isolation: Rapidly excise a guinea pig heart and arrest it in ice-cold Krebs-Henseleit (KH) solution.

  • Cannulation: Cannulate the aorta and perfuse retrogradely at a constant pressure of 60 mmHg with KH solution oxygenated with 95% O2​ / 5% CO2​ at 37°C.

  • Self-Validation (Tissue Viability): Inject a 60 mM KCl bolus. Quality Control Check: The heart must exhibit a sharp, reversible contractile response. If the response is blunted, the myocardium is ischemic and must be discarded.

  • Pre-contraction: Infuse U-46619 (10 nM) continuously until coronary flow is reduced by 50% and stabilizes.

  • Dose-Response: Administer Niguldipine in cumulative boluses ( 10−9 to 10−5 M). Record the restoration of coronary flow to calculate the pID50​ .

Conclusion

Niguldipine hydrochloride remains a premier pharmacological tool. By bridging the gap between adrenergic signaling and calcium channel physiology, it allows researchers to execute highly controlled, mechanistic studies. Whether utilized in high-throughput phenotypic screens or granular receptor-binding assays, its stereoselective properties demand precise experimental design and rigorous internal controls to yield reproducible data.

References

  • MedChemExpress - Niguldipine hydrochloride Product Information & Biological Activity.
  • R&D Systems / Tocris Bioscience - (S)-(+)-Niguldipine hydrochloride | Adrenergic alpha-1 Receptor Antagonists.
  • Inxight Drugs - NIGULDIPINE HYDROCHLORIDE Target Affinities.
  • Cayman Chemical - Niguldipine (hydrochloride) (CAS 119934-51-9) Data Sheet.
  • American Physiological Society - Trophic effects induced by α1D-adrenoceptors on endothelial cells are potentiated by hypoxia.
  • American Chemical Society - The Dihydropyridine Dexniguldipine Hydrochloride Inhibits Cleavage and Religation Reactions of Eukaryotic DNA Topoisomerase I.
  • PubMed Central (PMC) - Identification of compounds that rescue otic and myelination defects in the zebrafish adgrg6 (gpr126) mutant.

Sources

Foundational

An In-depth Technical Guide to Niguldipine Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction Niguldipine hydrochloride is a dihydropyridine derivative that has garnered significant interest in pharmacological research due to its dual me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niguldipine hydrochloride is a dihydropyridine derivative that has garnered significant interest in pharmacological research due to its dual mechanism of action as a potent L-type calcium channel blocker and a selective α1A-adrenoceptor antagonist.[1][] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics, offering valuable insights for professionals engaged in drug discovery and development.

Chemical Structure and Stereochemistry

Niguldipine hydrochloride possesses a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (S)-(+)-Niguldipine and (R)-(-)-Niguldipine.[3][4] The (S)-enantiomer is reported to be the more pharmacologically active of the two.[3]

The chemical structure of Niguldipine is characterized by a 1,4-dihydropyridine core substituted with a 3-nitrophenyl group at the 4-position, two methyl groups at the 2- and 6-positions, and two different ester groups at the 3- and 5-positions. One of these is a methyl ester, while the other is a 3-(4,4-diphenylpiperidin-1-yl)propyl ester. The hydrochloride salt form enhances its solubility in aqueous media.

IUPAC Name: 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[5]

CAS Number: 113145-69-0 ((+)-Niguldipine hydrochloride)[6]

Physicochemical Properties

A summary of the key physicochemical properties of Niguldipine hydrochloride is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profiling.

PropertyValueSource(s)
Molecular FormulaC₃₆H₄₀ClN₃O₆[5][7]
Molecular Weight646.17 g/mol [6][8]
AppearanceYellow solid[][9]
SolubilitySoluble in DMSO and Ethanol (up to 100 mM). Soluble in DMF (30 mg/mL). Soluble in water (up to 10 mM).[3][10][11]
StorageDesiccate at -20°C for long-term storage.[3][12]

Pharmacological Properties and Mechanism of Action

Niguldipine hydrochloride's pharmacological profile is distinguished by its dual antagonism of L-type calcium channels and α1A-adrenergic receptors.[1][13] This dual action provides a multi-faceted approach to vasodilation and blood pressure reduction.[6]

  • Calcium Channel Blockade: By inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, Niguldipine leads to muscle relaxation and vasodilation.[13] This is a characteristic mechanism of the dihydropyridine class of drugs.

  • α1A-Adrenoceptor Antagonism: Niguldipine is a potent and selective antagonist of the α1A-adrenergic receptor subtype.[][10] This action inhibits the vasoconstrictor effects of norepinephrine, further contributing to its antihypertensive properties.[13] The (S)-(+)-enantiomer exhibits a significantly higher affinity for the α1A-adrenoceptor.[3]

The synergistic effect of these two mechanisms makes Niguldipine a subject of interest for cardiovascular and neurological research.[1]

Niguldipine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Contraction Muscle Contraction Ca_channel->Contraction Stimulates Relaxation Vasodilation / Relaxation Alpha1_receptor α1A-Adrenoceptor Alpha1_receptor->Contraction Stimulates Norepinephrine Norepinephrine Norepinephrine->Alpha1_receptor Activates Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Niguldipine Niguldipine HCl Niguldipine->Ca_channel Blocks Niguldipine->Alpha1_receptor Blocks

Caption: Dual mechanism of Niguldipine hydrochloride action.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol outlines a general method for the analysis of Niguldipine hydrochloride purity using reverse-phase HPLC. This method is illustrative and may require optimization based on the specific instrumentation and sample matrix.

Objective: To determine the purity of a Niguldipine hydrochloride sample.

Materials:

  • Niguldipine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (for sample preparation)

  • 0.22 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Rationale: The use of a C18 column necessitates a non-polar stationary phase and a polar mobile phase. A gradient elution with acetonitrile and water allows for the effective separation of Niguldipine from potential impurities. TFA is used as an ion-pairing agent to improve peak shape.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of Niguldipine hydrochloride reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to achieve a final concentration of 10 µg/mL.

    • Rationale: A standard solution of known concentration is essential for the identification (by retention time) and quantification (by peak area) of the analyte.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution, using the Niguldipine hydrochloride sample to be analyzed.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

    • Rationale: Filtration removes any particulate matter that could interfere with the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 354 nm[10]

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B

    • Rationale: A gradient elution is employed to ensure the separation of compounds with a range of polarities. The detection wavelength of 354 nm is chosen based on the UV absorbance maximum of Niguldipine.[10]

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Niguldipine peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Calculate the purity of the sample by determining the area percentage of the Niguldipine peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow prep_mobile_phase 1. Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) hplc_injection 4. HPLC Injection (C18 Column, Gradient Elution) prep_mobile_phase->hplc_injection prep_standard 2. Standard Solution Preparation (10 µg/mL in Methanol/Mobile Phase) prep_standard->hplc_injection prep_sample 3. Sample Solution Preparation (Filter with 0.22 µm syringe filter) prep_sample->hplc_injection detection 5. UV Detection (λ = 354 nm) hplc_injection->detection data_analysis 6. Data Analysis (Purity Calculation by Area %) detection->data_analysis

Caption: HPLC analysis workflow for Niguldipine hydrochloride.

Conclusion

Niguldipine hydrochloride remains a molecule of significant interest for its unique dual-action pharmacology. A thorough understanding of its chemical structure, stereochemistry, and physicochemical properties is fundamental for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The methodologies outlined in this guide provide a framework for the analysis and further investigation of this potent cardiovascular and neurological agent.

Sources

Exploratory

Stereopharmacology of Niguldipine: A Mechanistic Analysis of (+)- and (-)-Enantiomers in Receptor Selectivity and Ion Channel Modulation

As a Senior Application Scientist navigating the complex landscape of chiral pharmacology, it is critical to understand that enantiomers of a single compound often behave as entirely distinct drugs. Niguldipine (3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of chiral pharmacology, it is critical to understand that enantiomers of a single compound often behave as entirely distinct drugs. Niguldipine (3-methyl-5-[3-(4,4-diphenyl-1-piperidinyl)-propyl]-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate hydrochloride) is a prime example. While structurally classified as a 1,4-dihydropyridine (DHP) calcium channel blocker, its chiral center at the C4 position yields two stereoisomers—(+)-Niguldipine (the S-enantiomer) and (-)-Niguldipine (the R-enantiomer)—that exhibit profound pharmacological divergence.

This whitepaper dissects the mechanistic differences between these enantiomers, providing drug development professionals with actionable insights into receptor selectivity, ion channel modulation, and the rigorous experimental protocols required to validate these highly lipophilic probes.

Target-Specific Pharmacological Divergence

The true utility of niguldipine in pharmacological research lies in its ability to discriminate between closely related receptor subtypes. The stereoselectivity of niguldipine is highly target-dependent, revealing distinct binding pocket topologies across different membrane proteins.

L-Type Voltage-Gated Calcium Channels (Ca v​ 1.2)

Like standard DHPs (e.g., nifedipine), niguldipine binds to the α 1 subunit of L-type calcium channels. However, the (+)-enantiomer binds with extreme, picomolar affinity [1]. In radioligand binding assays, the 'true' Ki​ of (+)-niguldipine is approximately 45 pM in myocardial tissue and 85 pM in skeletal muscle. Conversely, the (-)-enantiomer is roughly 40-fold less potent. This stereoselectivity is maintained across different holding potentials, although the absolute potency of both enantiomers increases significantly when the cell membrane is depolarized, indicating preferential binding to the inactivated state of the channel.

α1​ -Adrenergic Receptors ( α1A​ vs. α1B​ )

The most critical application of (+)-niguldipine is its role as a gold-standard probe for isolating α1A​ -adrenoceptor responses. (+)-Niguldipine is a highly selective α1A​ antagonist, exhibiting a Ki​ of ~52 pM in rat brain cortex (enriched in α1A​ ). Its affinity for the α1B​ subtype (predominant in the liver) is 200- to 600-fold lower ( Ki​ ~78 nM) [1].

Crucially, this subtype selectivity is entirely stereodependent. (-)-Niguldipine loses this discrimination; it is >40-fold less potent at the α1A​ site but remains nearly equipotent to the (+)-enantiomer at the α1B​ site ( Ki​ ~58 nM) [3].

P-Glycoprotein (MDR1) Efflux Pump Modulation

In the context of oncology, DHPs are known to reverse multidrug resistance (MDR) by inhibiting the P-glycoprotein (P-gp) efflux pump. Strikingly, the stereoselectivity observed in Ca 2+ channels and α1​ -adrenoceptors completely vanishes here. Both (+)- and (-)-niguldipine are equally effective at increasing the cellular accumulation of chemotherapeutics like vinblastine at micromolar concentrations [2]. This confirms that the P-gp binding site lacks the strict chiral requirements of the Ca v​ 1.2 pore, allowing researchers to use (-)-niguldipine as an MDR modulator without inducing profound cardiovascular (calcium-blocking) side effects.

Pathway cluster_ligands cluster_targets NigPlus (+)-Niguldipine (S-enantiomer) CaChannel L-Type Ca2+ Channel (Skeletal/Heart/Brain) NigPlus->CaChannel High Affinity (Ki ~45-140 pM) Alpha1A Alpha-1A Adrenoceptor (Brain Cortex) NigPlus->Alpha1A High Affinity (Ki ~52 pM) Alpha1B Alpha-1B Adrenoceptor (Liver) NigPlus->Alpha1B Low Affinity (Ki ~78 nM) PGP P-Glycoprotein (MDR1 Efflux Pump) NigPlus->PGP High Efficacy (MDR Reversal) NigMinus (-)-Niguldipine (R-enantiomer) NigMinus->CaChannel Low Affinity (~40x less) NigMinus->Alpha1A Low Affinity (>40x less) NigMinus->Alpha1B Low Affinity (Ki ~58 nM) NigMinus->PGP High Efficacy (MDR Reversal)

Pharmacological divergence of (+)- and (-)-Niguldipine across primary cellular targets.

Quantitative Data Synthesis

The following table synthesizes the binding affinities ( Ki​ ) and functional efficacies across the primary targets, illustrating the stark contrast in stereospecificity.

Target / Receptor(+)-Niguldipine (S)(-)-Niguldipine (R)Stereoselective Shift
L-Type Ca 2+ Channel (Heart) ~45 pM~1.8 nM~40-fold preference for (+)
α1A​ Adrenoceptor (Brain) ~52 pM>2.1 nM>40-fold preference for (+)
α1B​ Adrenoceptor (Liver) ~78 nM~58 nMEquipotent (~0.7x shift)
P-Glycoprotein (MDR1) ~1-5 μ M (IC 50​ )~1-5 μ M (IC 50​ )Equipotent (No chiral preference)

Self-Validating Experimental Protocols

To generate trustworthy data when working with highly lipophilic DHPs like niguldipine, standard assay templates must be abandoned. If causality and physical chemistry are ignored, the resulting data will be artifactual. Below are the optimized, self-validating methodologies required to accurately profile these enantiomers [4].

Protocol A: Protein-Titrated Radioligand Binding Assay (Addressing Lipophilicity)

The Causality Principle: Niguldipine is exceptionally lipophilic. In a standard binding assay, a massive fraction of the drug partitions into the lipid bilayer of the membrane preparation. This depletes the free aqueous concentration of the drug, artificially inflating the apparent Ki​ value. To find the 'true' Ki​ , the assay must be run at multiple protein concentrations and mathematically extrapolated to a theoretical "zero protein" state[1].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain cortex (enriched in α1A​ ) and rat liver (enriched in α1B​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes.

  • Protein Titration Setup: Prepare five distinct assay master mixes with varying membrane protein concentrations (e.g., 0.05, 0.1, 0.2, 0.4, and 0.8 mg/mL).

  • Radioligand Incubation: Incubate the membranes with 0.2 nM [ 3 H]prazosin (or[ 3 H]5-methyl-urapidil for strict α1A​ labeling) and varying concentrations of (+)- or (-)-niguldipine (1 pM to 10 μ M).

  • Equilibration: Incubate at 25°C for 45 minutes to ensure steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash three times with 4 mL of ice-cold buffer.

  • Data Extrapolation (Critical Step): Calculate the apparent Ki​ for each protein concentration using the Cheng-Prusoff equation. Plot the apparent Ki​ (y-axis) against the protein concentration (x-axis). Perform linear regression to find the y-intercept. This intercept represents the 'true' Ki​ at extrapolated zero membrane protein.

Workflow Prep Tissue Preparation (Rat Brain/Liver) Incubate Radioligand Incubation ([3H]Ligand + Niguldipine) Prep->Incubate Titrate Protein Titration (Address Lipophilicity) Incubate->Titrate Filter Rapid Filtration (GF/B Filters) Titrate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Data Analysis (Extrapolate to 'Zero' Protein) Count->Analyze

Self-validating radioligand binding workflow correcting for niguldipine lipophilicity.

Protocol B: State-Dependent Patch-Clamp Electrophysiology

The Causality Principle: DHP binding is governed by the "guarded receptor hypothesis." The affinity of niguldipine is highly dependent on the conformational state of the Ca v​ 1.2 channel. To accurately assess potency, the protocol must control the resting vs. inactivated states via the holding potential.

Step-by-Step Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from guinea-pig hearts using standard enzymatic dissociation (collagenase/protease).

  • Whole-Cell Configuration: Establish whole-cell patch-clamp using borosilicate glass pipettes (2-4 M Ω ) filled with a Cs + -based internal solution to block outward K + currents.

  • Voltage Protocols:

    • Resting State Assay: Maintain a holding potential ( Vh​ ) of -80 mV. Apply 200 ms test pulses to +10 mV at 0.1 Hz.

    • Inactivated State Assay: Depolarize the holding potential to -40 mV. Apply the same test pulses.

  • Perfusion: Perfuse (+)- or (-)-niguldipine (protected from light to prevent photodegradation) until steady-state block is achieved.

  • Analysis: Generate concentration-response curves for both Vh​ = -80 mV and Vh​ = -40 mV. The leftward shift in the IC 50​ at -40 mV validates the state-dependent, high-affinity binding to the inactivated channel conformation.

Conclusion

The basic differences between (+)-niguldipine and (-)-niguldipine extend far beyond simple structural handedness; they represent a masterclass in stereopharmacology. (+)-Niguldipine is a precision instrument, offering picomolar affinity and extreme selectivity for α1A​ -adrenoceptors and L-type calcium channels. Conversely, (-)-Niguldipine acts as an essential negative control for receptor selectivity while maintaining full efficacy as a P-glycoprotein modulator. By employing rigorous, self-validating methodologies that account for lipophilicity and state-dependence, researchers can leverage these enantiomers to accurately map complex signaling and efflux pathways.

References

  • Boer R, Grassegger A, Schudt C, Glossmann H. (1989). "(+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors." European Journal of Pharmacology. [Link]

  • Höllt V, Kouba M, Dietel M, Vogt G. (1992). "Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein." Biochemical Pharmacology. [Link]

  • Graziadei I, Zernig G, Boer R, Glossman H. (1989). "Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with[3H]5-methyl-urapidil." European Journal of Pharmacology.[Link]

  • Wetzel JM, Miao SW, Forray C, Borden LA, Branchek TA, Gluchowski C. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine." Journal of Medicinal Chemistry. [Link]

Foundational

A Technical Guide to Niguldipine Hydrochloride: A Dihydropyridine with Dual-Target Affinity

This document provides a comprehensive technical overview of Niguldipine hydrochloride, a dihydropyridine derivative with significant potential in pharmacological research. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of Niguldipine hydrochloride, a dihydropyridine derivative with significant potential in pharmacological research. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's core mechanism, pharmacological profile, and the essential experimental protocols required for its evaluation.

Introduction: The Landscape of Calcium Modulation

Voltage-gated calcium channels are fundamental to a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene expression. Among these, the L-type calcium channels (LTCCs) are principal regulators of cardiovascular function, making them a critical target for therapeutic intervention in conditions like hypertension and angina.[1] Dihydropyridines (DHPs) represent a major class of LTCC blockers, known for their potent vasodilatory effects.[1][2]

Niguldipine is a distinct member of the DHP family, first developed by Eli Lilly & Co.[3] It distinguishes itself not only as a potent L-type calcium channel blocker but also as a selective antagonist of α1A-adrenergic receptors.[3][4] This dual mechanism of action offers a unique pharmacological profile, suggesting a broader range of effects and research applications than single-target DHPs. This guide will explore the multifaceted nature of Niguldipine hydrochloride, providing the technical foundation necessary for its application in a research setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for experimental design, including solvent selection and formulation.

Chemical Structure: Niguldipine hydrochloride possesses a chiral center at the 4-position of the dihydropyridine ring, with the (S)-(+)-enantiomer conferring enhanced activity.[3]

  • IUPAC Name: 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[5]

  • Molecular Formula: C₃₆H₄₀ClN₃O₆[5]

  • Molecular Weight: 646.2 g/mol [5]

PropertyValue/DescriptionSource(s)
CAS Number 113145-69-0 (for (S)-hydrochloride)[5]
Appearance Yellow solid[6]
Purity ≥98%[7]
Solubility Soluble in DMSO (30 mg/mL), DMF (30 mg/mL), and Ethanol (10 mg/mL). Soluble to 10 mM in water.[6][7][8]
Storage Desiccate at -20°C for long-term storage (months to years).[8][9]

Dual Mechanism of Action

Niguldipine's pharmacological activity stems from its ability to interact with two distinct receptor systems.

L-Type Calcium Channel Blockade

Like other dihydropyridines, Niguldipine binds to the α1 subunit (specifically CACNA1C) of the L-type calcium channel.[3] This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state and thereby inhibiting the influx of extracellular Ca²⁺ into the cell.[2] This reduction in intracellular Ca²⁺ is the primary mechanism behind its potent vasodilatory effects on vascular smooth muscle.[1][4]

Interestingly, Niguldipine also demonstrates inhibitory effects on T-type calcium channels, although it may not discriminate significantly between T- and L-type channels.[10] The IC₅₀ for T-type current inhibition was determined to be 0.18 µM.[10]

α1A-Adrenergic Receptor Antagonism

A distinguishing feature of Niguldipine is its high-affinity antagonism of the α1A-adrenergic receptor subtype.[3][11] The (+)-enantiomer is particularly potent, showing over 40-fold greater potency at α1A sites compared to α1B sites.[3][12] This action blocks the signaling pathway of norepinephrine, preventing vasoconstriction and contributing to the overall antihypertensive effect.[3]

Niguldipine_MOA Niguldipine Niguldipine LTCC L-Type Ca²⁺ Channel (α1 Subunit) Niguldipine->LTCC Binds & Inhibits Alpha1AR α1A-Adrenergic Receptor Niguldipine->Alpha1AR Antagonizes Vasodilation Vasodilation (Smooth Muscle Relaxation) Niguldipine->Vasodilation Promotes Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Allows Gq_PLC Gq/PLC Pathway Alpha1AR->Gq_PLC Activates Vasoconstriction_Ca Vasoconstriction Ca_Influx->Vasoconstriction_Ca Leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1AR Activates Vasoconstriction_Alpha Vasoconstriction Gq_PLC->Vasoconstriction_Alpha Leads to Patch_Clamp_Workflow Start Prepare Cell Culture & Solutions Approach Approach Cell & Form Giga-seal Start->Approach PullPipette Pull & Polish Micropipette PullPipette->Approach Rupture Rupture Membrane (Whole-Cell Mode) Approach->Rupture RecordBase Record Baseline Ca²⁺ Current Rupture->RecordBase ApplyDrug Perfuse with Niguldipine (Concentration Curve) RecordBase->ApplyDrug RecordEffect Record Steady-State Inhibition ApplyDrug->RecordEffect Analyze Data Analysis (IC₅₀ Determination) RecordEffect->Analyze

Caption: Workflow for whole-cell patch-clamp analysis.
Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of Niguldipine for the L-type calcium channel and the α1A-adrenoceptor.

Justification: This assay provides a direct measure of the affinity of a test compound (the "cold" ligand, Niguldipine) for a receptor by measuring its ability to compete with and displace a radiolabeled ligand (the "hot" ligand) with known high affinity for the same target. [12][13]It is a high-throughput method for quantifying drug-receptor interactions.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to be rich in the target receptor (e.g., guinea-pig heart for LTCCs, rat cerebral cortex for α1A-adrenoceptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). [12] * Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]isradipine for LTCCs or [³H]prazosin for α1-ARs) at a concentration near its Kd, and assay buffer to microcentrifuge tubes or a 96-well plate.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 1 µM nifedipine for LTCCs) to saturate all specific binding sites.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of Niguldipine hydrochloride (e.g., 1 pM to 10 µM).

  • Incubation: Incubate all samples at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The optimal time should be determined in preliminary kinetic experiments. [14]4. Termination and Separation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the Niguldipine concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of Niguldipine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Analytical Characterization

Quality control and characterization are essential for ensuring the purity and identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is standard for assessing purity. A typical system might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection at an appropriate wavelength (e.g., 238 nm or 354 nm). [7][15]* Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and can be used to identify impurities and metabolites. [15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound, ensuring it matches the expected molecular framework.

  • Adsorptive Stripping Voltammetry: This highly sensitive electroanalytical technique has been described for determining trace levels of Niguldipine in biological fluids like blood and urine, with detection limits in the ng/mL range. [16]

Applications and Future Directions

Niguldipine hydrochloride remains primarily a research tool. [3]Its high potency and dual-target profile make it valuable for:

  • Probing Receptor Subtypes: Its high selectivity for α1A- over α1B-adrenoceptors makes it a useful pharmacological tool to differentiate the physiological roles of these subtypes. [12][17]* Cardiovascular Research: It serves as a prototype for developing novel antihypertensive agents with tailored mechanisms of action. [12][18]* Neuroscience: Its ability to modulate both calcium influx and adrenergic signaling makes it a candidate for studying neurovascular coupling and synaptic transmission. [6] Despite its promising profile, the development of Niguldipine for clinical use has not progressed, likely due to the availability of other well-established calcium channel blockers. [3]Future research could focus on leveraging its unique dual-action profile for specific, niche indications or using its structure as a scaffold for designing new, even more selective ligands.

References

  • Niguldipine - Grokipedia. Grokipedia.
  • Niguldipine hydrochloride | C36H40ClN3O6 | CID 16219720. PubChem, NIH.
  • Boer, R., et al. (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. PubMed.
  • Niguldipine | CAS 119934-51-9 | Ca2+ channel blocker. StressMarq Biosciences Inc..
  • Sánchez-Pérez, A., et al. Determination of trace levels of niguldipine in urine and blood by adsorptive stripping voltammetry at the hanging mercury drop electrode. PubMed.
  • NIGULDIPINE HYDROCHLORIDE, (+/-)-. gsrs.
  • Schwartz, A., et al.
  • Niguldipine.
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  • Buy Niguldipine | 113165-32-5. Chemical Vendor.
  • (R)-(-)-Niguldipine hydrochloride. R&D Systems.
  • Patch-Clamp Recording Protocol.
  • L-type calcium channel Inhibitor, Agonist, Antagonist, Activator, Modul
  • Romanin, C., et al.
  • Niguldipine (hydrochloride) (CAS 119934-51-9). Cayman Chemical.
  • What is the mechanism of Nisoldipine?.
  • Niguldipine hydrochloride. Ace Therapeutics.
  • L-type calcium channel Antagonist, Gene. MedchemExpress.com.
  • Calcium-Channel Blockers (CCBs). CV Pharmacology.
  • Mross, K., et al.
  • Sonderkamp, T., et al. Effects of Niguldipine, a New Dihydropyridine Calcium Antagonist, on Regional Blood Flow, Cardiac Performance and Myocardial Metabolism in Anaesthetized Open-Chest Dogs. PubMed.
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices.
  • Video: Patch Clamp Electrophysiology: Principle & Applic
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  • Handrock, R., & Herzig, S.
  • Various analytical estimation techniques for quantification of Nifedipine: A review. Semantic Scholar.

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Exploratory

Niguldipine hydrochloride as an alpha-1 adrenoceptor antagonist

Niguldipine Hydrochloride: A Definitive Guide to α1A​ -Adrenoceptor Antagonism and Subtype Discrimination Executive Summary Niguldipine hydrochloride (CAS 119934-51-9) is a highly lipophilic 1,4-dihydropyridine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Niguldipine Hydrochloride: A Definitive Guide to α1A​ -Adrenoceptor Antagonism and Subtype Discrimination

Executive Summary

Niguldipine hydrochloride (CAS 119934-51-9) is a highly lipophilic 1,4-dihydropyridine derivative that occupies a unique pharmacological niche. Originally synthesized and characterized as a potent L-type calcium channel blocker, it was subsequently discovered to possess an extraordinarily high, stereoselective affinity for the α1A​ -adrenoceptor subtype 1[1]. Because it can effectively discriminate between α1A​ and α1B​ adrenoceptors—exhibiting up to a 600-fold difference in binding affinity—niguldipine has become an indispensable prototype molecule for researchers mapping adrenergic receptor topographies, investigating second messenger pathways, and developing targeted therapeutics for conditions like benign prostatic hyperplasia (BPH) and hypertension.

This technical guide synthesizes the pharmacological profile, mechanistic signaling, and self-validating experimental methodologies required to accurately utilize niguldipine hydrochloride in advanced receptor binding and functional assays.

Pharmacological Profile & Stereoselective Receptor Affinity

The α1​ -adrenoceptor family is subdivided into three cloned subtypes: α1A​ , α1B​ , and α1D​ 2[2]. Niguldipine's ability to selectively antagonize these receptors is highly dependent on its stereochemistry.

The (+)-enantiomer, (S)-(+)-Niguldipine, is the active isomer, demonstrating picomolar affinity for the α1A​ subtype while exhibiting significantly lower affinity for the α1B​ subtype 3[3]. Conversely, the (-)-enantiomer is nearly equipotent to the (+)-enantiomer at α1B​ sites but is >40-fold less potent at α1A​ sites .

Quantitative Binding Affinities ( Ki​ )

The following table summarizes the extrapolated "true" Ki​ values (at theoretical zero membrane protein concentration) across various targets.

EnantiomerTarget ReceptorTissue SourceBinding Affinity ( Ki​ )Selectivity Ratio ( α1B​/α1A​ )
(+)-Niguldipine α1A​ -AdrenoceptorRat Brain Cortex52 pmol/L (0.052 nM)~1,500x
(+)-Niguldipine α1B​ -AdrenoceptorLiver Cell Membranes78 nmol/L (78.0 nM)N/A
(-)-Niguldipine α1B​ -AdrenoceptorLiver Cell Membranes58 nmol/L (58.0 nM)N/A
(+)-Niguldipine L-type Ca 2+ ChannelHeart Membrane45 pmol/L (0.045 nM)N/A
(+)-Niguldipine L-type Ca 2+ ChannelSkeletal Muscle85 pmol/L (0.085 nM)N/A

Data aggregated from1[1] and 4[4].

Mechanistic Pathways & Second Messenger Discrimination

α1A​ -adrenoceptors are canonical G-protein coupled receptors (GPCRs) that couple primarily to the Gq​/11 family. Activation by endogenous catecholamines (like norepinephrine) stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This ultimately triggers the release of intracellular Ca 2+ from the endoplasmic reticulum.

Niguldipine acts as a competitive antagonist at the α1A​ orthosteric site, effectively halting this cascade. Furthermore, functional assays in rat cerebral cortex slices demonstrate that (+)-niguldipine potently inhibits noradrenaline-stimulated IP accumulation, proving that the α1​ -adrenoceptors mediating IP accumulation are distinct from those mediating cyclic AMP (cAMP) potentiation 5[5].

Pathway Nig Niguldipine (Antagonist) Receptor α1A-Adrenoceptor Nig->Receptor Blocks NE Norepinephrine (Agonist) NE->Receptor Activates Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ IP3->Ca Triggers Release

Mechanism of α1A-Adrenoceptor blockade by Niguldipine.

Advanced Experimental Methodologies: Radioligand Binding & Subtype Isolation

Because niguldipine is highly lipophilic, standard radioligand binding assays will yield artificially inflated Ki​ values if not properly controlled. The drug partitions heavily into the lipid bilayer of the membrane preparation, drastically reducing the concentration of free ligand available to bind the receptor 6[6].

To achieve scientific integrity, the protocol must utilize a two-site model and extrapolate data to "zero" membrane protein. Furthermore, to isolate α1A​ kinetics, the α1B​ subtype must be chemically knocked out using Chloroethylclonidine (CEC).

Workflow Prep 1. Tissue Prep (Rat Cortex) CEC 2. CEC Alkylation (Inactivate α1B) Prep->CEC Isolate Membranes Incubate 3. Radioligand + Niguldipine (Varying Protein Conc.) CEC->Incubate Isolate α1A Filter 4. Vacuum Filtration (Isolate Bound Ligand) Incubate->Filter Equilibrium Count 5. Scintillation (Quantify CPM) Filter->Count Wash & Dry Analyze 6. Two-Site Model (Extrapolate to Zero Protein) Count->Analyze Data Output

Radioligand binding assay workflow for isolating α1A-adrenoceptor affinity.
Step-by-Step Protocol: Self-Validating Displacement Assay

1. Tissue Preparation & Selection

  • Action: Homogenize rat brain cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 minutes.

  • Causality: The rat cerebral cortex naturally expresses a high density of α1A​ receptors. Washing and recentrifuging the pellet removes endogenous catecholamines that would otherwise compete with the radioligand.

2. Alkylation of α1B​ Receptors (Subtype Isolation)

  • Action: Resuspend the membrane pellet and incubate with 10 μ M Chloroethylclonidine (CEC) for 30 minutes at 37°C. Quench the reaction by adding cold buffer and wash the membranes twice via centrifugation.

  • Causality: CEC is an alkylating agent that selectively and irreversibly inactivates the α1B​ adrenoceptor subtype. This step is critical to ensure that subsequent biphasic binding curves are not conflated by α1B​ background noise.

3. Radioligand Incubation at Varying Protein Concentrations

  • Action: Set up assay tubes containing [3H] prazosin (0.2 nM), varying concentrations of (+)-niguldipine (10 −12 to 10 −5 M), and membrane protein. Crucially, run parallel assays at three different membrane protein concentrations (e.g., 0.1, 0.3, and 0.6 mg/mL).

  • Causality: Because niguldipine is highly lipophilic, the apparent IC50​ shifts rightward as protein concentration increases. Running multiple concentrations allows for linear regression to extrapolate the "true" Ki​ at a theoretical 0 mg/mL protein concentration.

4. Validation & Quality Control (Self-Validating Step)

  • Action: Include control tubes containing 10 μ M phentolamine or 1 μ M phenoxybenzamine.

  • Causality: This defines the non-specific binding (NSB) of the system. Specific binding is calculated as Total Binding minus NSB. Ensure total binding does not exceed 10% of the total added radioligand to prevent ligand depletion artifacts.

5. Separation and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash filters rapidly with 3 x 5 mL of ice-cold buffer.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic niguldipine and [3H] prazosin to the filter itself.

6. Data Analysis

  • Action: Quantify radioactivity via liquid scintillation counting. Fit the displacement curves using non-linear regression to a two-site competition model .

  • Causality: Even after CEC pretreatment, niguldipine displacement curves often exhibit Hill slopes significantly less than unity ( nH​<1.0 ). A two-site model resolves the high-affinity ( α1A​ ) and low-affinity states, yielding an accurate picomolar Ki​ for the high-affinity component.

References

  • Boer, R., et al. "(+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors." European Journal of Pharmacology, 1989.[Link]

  • NCATS Inxight Drugs. "NIGULDIPINE HYDROCHLORIDE." National Center for Advancing Translational Sciences.[Link]

  • Hanft, G., et al. "Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues." PubMed. [Link]

  • IUPHAR/BPS Guide to Pharmacology. "Adrenoceptors in GtoPdb." University of Edinburgh.[Link]

  • British Journal of Pharmacology. "Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices." PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Characterizing L-Type Calcium Channel Blockade with Niguldipine Hydrochloride: An In-Depth Patch Clamp Protocol

This comprehensive guide provides a detailed experimental protocol for characterizing the inhibitory effects of Niguldipine hydrochloride on L-type voltage-gated calcium channels (CaV1.2) using the whole-cell patch clamp...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed experimental protocol for characterizing the inhibitory effects of Niguldipine hydrochloride on L-type voltage-gated calcium channels (CaV1.2) using the whole-cell patch clamp technique. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of electrophysiology. We will delve into the mechanistic rationale behind the protocol design, ensuring a robust and reproducible methodology for assessing the potency and voltage-dependent properties of this dihydropyridine calcium channel blocker.

Scientific Introduction: The Significance of Niguldipine and L-Type Calcium Channels

Voltage-gated calcium channels are crucial for a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are predominantly expressed in cardiac and smooth muscle cells, making them a prime target for cardiovascular therapeutics.[1] Niguldipine is a dihydropyridine derivative that acts as a potent antagonist of L-type calcium channels.[2] Its therapeutic effects in conditions like hypertension stem from its ability to block the influx of Ca2+ into vascular smooth muscle cells, leading to vasodilation.[3]

Beyond its primary role as a calcium channel blocker, Niguldipine also exhibits antagonist activity at α1-adrenergic receptors, contributing to its vasodilatory effects.[4] The interaction of dihydropyridines with L-type calcium channels is known to be state-dependent, with a higher affinity for the open and inactivated states of the channel.[5] This characteristic often results in a voltage- and use-dependent block, which can be meticulously quantified using patch clamp electrophysiology.

This application note will focus on a detailed protocol to determine the half-maximal inhibitory concentration (IC50) of Niguldipine hydrochloride on heterologously expressed human CaV1.2 channels in the Human Embryonic Kidney (HEK293) cell line. HEK293 cells provide a reliable and low-noise expression system, devoid of most endogenous voltage-gated currents that could interfere with the measurements.[6]

Mechanism of Action: State-Dependent Blockade

The efficacy of Niguldipine as an L-type calcium channel blocker is intrinsically linked to the conformational state of the channel. This state-dependent interaction is a cornerstone of its mechanism and dictates the experimental approach for its characterization.

Resting Resting State (Closed) Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Niguldipine Niguldipine Inactivated->Resting Repolarization Blocked_Open Blocked Open State Niguldipine->Blocked_Open High Affinity Binding Blocked_Inactivated Blocked Inactivated State Niguldipine->Blocked_Inactivated Very High Affinity Binding

Caption: State-dependent binding of Niguldipine to L-type calcium channels.

Experimental Protocol: Whole-Cell Patch Clamp

This protocol is optimized for recording L-type calcium currents from HEK293 cells stably or transiently expressing the human CaV1.2 channel.

Cell Preparation
  • Cell Culture: Culture HEK293 cells expressing the human CaV1.2 α1c, β2, and α2δ subunits in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418) at 37°C in a humidified 5% CO2 incubator.[7]

  • Plating for Recording: Two to three days prior to the experiment, plate the cells onto glass coverslips at a low density to ensure the isolation of single cells for patching.[8]

Solutions and Reagents

Proper solution composition is critical for isolating and accurately measuring L-type calcium currents.

Solution Component Concentration (mM)
External Solution NaCl100
KCl4
NMDG40
CaCl₂5
MgCl₂1
HEPES10
Glucose5
Sorbitol5
pH adjusted to 7.4 with HCl
Internal Solution Cs-Methanesulfonate108
MgCl₂4.5
CaCl₂1
Phosphocreatine Na₂5
Creatine5
Pyruvate5
Oxalacetate5
Na₂ATP4
HEPES24
EGTA10
pH adjusted to 7.2 with CsOH

Rationale for Solution Components:

  • External Solution:

    • NMDG: Used to reduce the sodium concentration, minimizing the contribution of any residual voltage-gated sodium currents.

    • 5 mM CaCl₂: Serves as the charge carrier through the L-type calcium channels.

    • HEPES: A buffering agent to maintain a stable pH.

  • Internal Solution:

    • Cs-Methanesulfonate: Cesium is used to block outward potassium currents, which would otherwise contaminate the inward calcium current recording.

    • EGTA: A calcium chelator to buffer intracellular calcium and prevent calcium-dependent inactivation of the channels.

    • ATP, Phosphocreatine, Creatine, Pyruvate, Oxalacetate: Provide metabolic support to the cell, ensuring channel stability and preventing current rundown.[7]

Niguldipine Hydrochloride Stock Solution Preparation

Niguldipine hydrochloride is soluble in DMSO and methanol.[9]

  • Prepare a 10 mM stock solution of Niguldipine hydrochloride in 100% DMSO.

  • Aliquot and store at -20°C.

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Whole-Cell Patch Clamp Recording

Start Start: Cell Preparation Pipette Pipette Fabrication & Filling Start->Pipette Approach Approach Cell & Form Giga-ohm Seal Pipette->Approach WholeCell Rupture Membrane: Whole-Cell Configuration Approach->WholeCell Stabilize Stabilize Recording (5-10 min) WholeCell->Stabilize Baseline Record Baseline Currents (Voltage Protocol) Stabilize->Baseline DrugApp Apply Niguldipine HCl (Increasing Concentrations) Baseline->DrugApp RecordDrug Record Currents at Each Concentration DrugApp->RecordDrug RecordDrug->DrugApp Next Concentration Washout Washout & Record Recovery RecordDrug->Washout Analyze Data Analysis: IC50 Determination Washout->Analyze

Caption: Workflow for the whole-cell patch clamp experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy-looking HEK293 cell and form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Stabilization: Allow the cell to dialyze with the internal solution for 5-10 minutes to ensure a stable recording.

  • Data Acquisition: Record calcium currents using a patch clamp amplifier and appropriate data acquisition software.

Voltage Clamp Protocols

The choice of voltage protocol is critical for accurately characterizing the block by Niguldipine.

This protocol is designed to measure the concentration-dependent tonic block of the L-type calcium current.

Parameter Value Rationale
Holding Potential -80 mVTo ensure channels are in the resting state before depolarization.
Test Pulse +10 mVTo elicit a maximal or near-maximal inward calcium current.
Pulse Duration 300 msSufficient time to observe the peak current and its initial decay.
Inter-pulse Interval 10 sA low frequency to minimize use-dependent effects.

Procedure:

  • Record a stable baseline current for 3-5 minutes using the protocol above.

  • Perfuse the cell with increasing concentrations of Niguldipine hydrochloride (e.g., 1 nM to 10 µM).

  • Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes) before recording.

  • After the highest concentration, perfuse with the drug-free external solution to assess the washout of the block.

This protocol investigates how the membrane potential influences the inhibitory effect of Niguldipine.

Procedure:

  • Record baseline currents at two different holding potentials: -80 mV and -40 mV. The test pulse remains the same (+10 mV for 300 ms).

  • Apply a sub-maximal concentration of Niguldipine (around the IC50 value determined previously).

  • Record the steady-state block at both holding potentials.

Expected Outcome: The block by Niguldipine is expected to be more pronounced at the more depolarized holding potential (-40 mV) because dihydropyridines have a higher affinity for the inactivated state of the channel, which is favored at this potential.[10]

This protocol examines whether the blocking effect of Niguldipine increases with the frequency of channel activation.

Procedure:

  • From a holding potential of -80 mV, apply a train of depolarizing pulses to +10 mV (50 ms duration) at a higher frequency (e.g., 1 Hz or 2 Hz).

  • Compare the reduction in current amplitude over the pulse train in the absence and presence of Niguldipine.

Expected Outcome: Dihydropyridines can exhibit use-dependent block, meaning the inhibition increases with repetitive stimulation as more channels enter the open and inactivated states to which the drug binds with higher affinity.[5]

Data Analysis and Expected Results

IC50 Determination
  • Measure the peak inward current amplitude at each Niguldipine concentration.

  • Normalize the peak current at each concentration to the baseline current.

  • Plot the normalized current as a function of the Niguldipine concentration and fit the data with a Hill equation to determine the IC50 value.

Expected IC50: The reported IC50 for Niguldipine on L-type calcium channels is in the nanomolar range, with one source citing an IC50 of 75 nM.[9] Another study in vascular smooth muscle cells reported a 50% block at a nominal concentration of 0.4 µM.[2] It is important to note that the effective concentration can be lower than the nominal concentration due to the adsorption of Niguldipine to plastic and glass surfaces.[2]

Analysis of Voltage- and Use-Dependence
  • Voltage-Dependence: Calculate the percentage of current inhibition at both -80 mV and -40 mV holding potentials. A significantly higher inhibition at -40 mV confirms voltage-dependent block.

  • Use-Dependence: Compare the relative decrease in current amplitude from the first to the last pulse in the train in the control and drug conditions. A more pronounced decrease in the presence of Niguldipine indicates use-dependent block.

Troubleshooting

Problem Possible Cause Solution
Current Rundown Dialysis of essential intracellular components; Ca2+-dependent inactivation.Ensure adequate metabolic support in the internal solution (ATP, etc.); Use a strong Ca2+ chelator (EGTA or BAPTA).
Low Current Amplitude Poor channel expression; Low cell health.Use a stable cell line with high expression; Ensure optimal cell culture conditions.
Inconsistent IC50 values Incomplete drug washout; Adsorption of the drug to tubing.Allow for sufficient washout time between concentrations; Use appropriate low-adhesion tubing for the perfusion system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of Niguldipine hydrochloride's effects on L-type calcium channels using whole-cell patch clamp electrophysiology. By carefully controlling the experimental conditions and employing specific voltage protocols, researchers can obtain reliable and reproducible data on the potency, voltage-dependence, and use-dependence of this important cardiovascular drug. The insights gained from such studies are invaluable for understanding its mechanism of action and for the development of novel calcium channel modulators.

References

  • Koval, O., et al. (2021). Electrophysiological Properties of Endogenous Single Ca2+ Activated Cl− Channels Induced by Local Ca2+ Entry in HEK293. International Journal of Molecular Sciences, 22(9), 4789.
  • Borgarelli, C., et al. (2022). Novel far-red fluorescent 1,4-dihydropyridines for L-type calcium channel imaging. ChemRxiv.
  • Babai, N., et al. (2010). Anion-Sensitive Regions of L-Type CaV1.2 Calcium Channels Expressed in HEK293 Cells. PLoS ONE, 5(1), e8602.
  • Handrock, R., & Herzig, S. (1996). Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. European Journal of Pharmacology, 309(3), 317-321.
  • DC Chemicals. (n.d.). Calcium Channel. Retrieved from [Link]

  • B'SYS GmbH. (n.d.). HEK-293 CaV1.2 Cell Line. Retrieved from [Link]

  • Klockner, U., & Isenberg, G. (1989). The dihydropyridine niguldipine modulates calcium and potassium currents in vascular smooth muscle cells. British Journal of Pharmacology, 97(3), 957-967.
  • Sanguinetti, M. C., & Kass, R. S. (1984). Voltage-dependent block of calcium channel current in the calf cardiac Purkinje fiber by dihydropyridine calcium channel antagonists.
  • Romanin, C., et al. (1992). The dihydropyridine niguldipine inhibits T-type Ca2+ currents in atrial myocytes. Pflügers Archiv, 420(3-4), 410-412.
  • Babai, N., et al. (2010). Anion-sensitive regions of L-type CaV1.2 calcium channels expressed in HEK293 cells. PubMed, PMC2801740.
  • Xu, W., & Lipscombe, D. (2001). Neuronal CaV1.3α1 L-Type Channels Activate at Relatively Hyperpolarized Membrane Potentials and Are Incompletely Inhibited by Dihydropyridines. Journal of Neuroscience, 21(16), 5944-5951.
  • Berjukow, S., et al. (1996). Endogenous calcium channels in human embryonic kidney (HEK293) cells. British Journal of Pharmacology, 118(4), 748-754.
  • Sophion Bioscience. (n.d.). HEK293-Ca 2.2 for QPatch. Retrieved from [Link]

  • Saponara, S., et al. (2018). Functional, electrophysiological and molecular docking analysis of the modulation of Cav 1.2 channels in rat vascular myocytes by murrayafoline A. Usiena AIR.
  • Sophion Bioscience. (n.d.). hCaV1.2 recordings using QPatch. Retrieved from [Link]

  • Artman, M., & Pope, J. E. (2002). Comparison of L-Type Calcium Channel Blockade by Nifedipine and/or Cadmium in Guinea Pig Ventricular Myocytes. Journal of Cardiovascular Pharmacology, 40(4), 547-557.
  • Zhang, L., et al. (2025). Role of Cav1.2 L-type Ca2+ channels in vascular tone: Effects of nifedipine and Mg2+.
  • Akaike, N., et al. (1998). Effect of Nilvadipine on the Voltage-Dependent Ca2+ Channels in Rat Hippocampal CA1 Pyramidal Neurons. General Pharmacology: The Vascular System, 31(4), 579-586.

Sources

Application

Application Note: Electrophysiological Characterization of Niguldipine Hydrochloride on Voltage-Gated Calcium Channels

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Pharmacological Profile Niguldipine hydrochloride is a highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Pharmacological Profile

Niguldipine hydrochloride is a highly potent, lipophilic 1,4-dihydropyridine (DHP) derivative primarily utilized as a calcium channel blocker (CCB) and an α1​ -adrenergic receptor antagonist[1]. In electrophysiological research, Niguldipine is a critical pharmacological tool for dissecting the gating mechanisms of voltage-gated calcium channels (VGCCs), specifically L-type ( Cav​1.2 ) and T-type ( Cav​3.2 ) channels[2].

Unlike standard DHPs, Niguldipine exhibits profound stereoselectivity and voltage-dependent binding kinetics[3]. The (+)-(S)-enantiomer is significantly more potent than the (-)-(R)-enantiomer at blocking both L-type and T-type calcium currents[2]. Understanding the biophysical interaction between Niguldipine and VGCCs requires rigorous whole-cell patch-clamp methodologies to isolate specific channel states (resting, open, or inactivated)[4].

Mechanistic Causality: The Modulated vs. Guarded Receptor Hypotheses

The affinity of Niguldipine for VGCCs is heavily influenced by the membrane potential. Depolarized conditions favor the open or inactivated states of the channel, which exposes the high-affinity DHP binding site located on the α1​ subunit[5].

  • Modulated Receptor Hypothesis: Proposes that the drug binds with different affinities to different state conformations (resting vs. inactivated)[4].

  • Guarded Receptor Hypothesis: Suggests the binding site affinity remains constant, but access to the site is sterically hindered ("guarded") by the channel's gating mechanisms depending on the membrane voltage[2].

G Resting Resting State (Closed, -80 mV) Open Activated State (Open, -10 mV) Resting->Open Depolarization DrugBound Niguldipine-Bound (Non-Conducting) Resting->DrugBound Low Affinity Binding Inactivated Inactivated State (Closed, -40 mV) Open->Inactivated Time/Voltage Open->DrugBound High Affinity Binding Inactivated->Resting Repolarization Inactivated->DrugBound Highest Affinity Binding

Caption: State-dependent binding of Niguldipine to VGCCs, prioritizing open and inactivated states.

Experimental Design: Whole-Cell Patch-Clamp Electrophysiology

To accurately measure the inhibitory effects of Niguldipine, the whole-cell configuration of the patch-clamp technique is employed[6]. This allows for the precise control of the intracellular environment and membrane voltage necessary to evaluate voltage-dependent block.

Solution Preparation

Expert Insight: To isolate calcium channel currents, potassium ( K+ ) currents must be eliminated. We replace intracellular K+ with Cesium ( Cs+ )[7]. Furthermore, we substitute extracellular Ca2+ with Barium ( Ba2+ ) as the charge carrier. Ba2+ permeates L-type channels more readily than Ca2+ and prevents calcium-dependent inactivation (CDI), allowing the researcher to study purely voltage-dependent gating kinetics[6].

Table 1: Optimized Intra- and Extracellular Solutions for VGCC Isolation

ComponentExtracellular Bath Solution (mM)Intracellular Pipette Solution (mM)Purpose / Causality
NaCl 120-Osmotic balance; main extracellular cation.
BaCl2​ 10.8-Charge carrier; prevents Ca2+-dependent inactivation.
MgCl2​ 1.02.0Divalent cation regulation.
CsCl / Cs-methanesulfonate -120Blocks outward K+ currents[7].
EGTA -10Buffers intracellular calcium to prevent toxicity/CDI.
HEPES 1010pH buffer (Adjust Bath to 7.4 with NaOH; Pipette to 7.2 with CsOH).
Mg-ATP -4.0Maintains channel phosphorylation and cell viability.
Step-by-Step Patch-Clamp Protocol

Step 1: Cell Preparation and Seeding

  • Plate CHO cells stably expressing Cav​1.2 or Cav​3.2 (or freshly isolated ventricular myocytes) onto glass coverslips[6].

  • Use cells within 48–72 hours post-plating to ensure optimal channel expression and membrane health[6].

Step 2: Pipette Fabrication and Approach

  • Pull borosilicate glass capillaries to a resistance of 2.0–4.0 M Ω when filled with the intracellular solution. Higher resistance limits series resistance ( Rs​ ) errors.

  • Apply positive pressure to the pipette to prevent debris accumulation as it enters the bath solution.

Step 3: Gigaseal Formation and Whole-Cell Access

  • Position the pipette against the cell membrane and release positive pressure. Apply gentle suction to form a Giga-ohm ( >1GΩ ) seal[7].

  • Compensate for pipette capacitance ( Cfast​ ).

  • Apply a brief, sharp pulse of negative pressure to rupture the membrane patch, achieving the whole-cell configuration[7].

  • Compensate for whole-cell capacitance ( Cslow​ ) and series resistance (aim for >80% compensation).

Step 4: Voltage-Clamp Protocol for Voltage-Dependent Block To demonstrate the voltage-dependent block of Niguldipine, currents must be elicited from two different holding potentials ( Vh​ ): a hyperpolarized resting state (-80 mV) and a depolarized inactivated state (-40 mV)[4].

  • Control Recordings: Elicit inward Ba2+ currents by applying 200 ms depolarizing test pulses to +10 mV from a Vh​ of -80 mV at a frequency of 0.1 Hz[3].

  • Steady-State Inactivation: Switch the Vh​ to -40 mV and repeat the test pulses to +10 mV. Record the baseline current amplitude.

  • Drug Perfusion: Perfuse the bath with varying concentrations of (S)-Niguldipine (e.g., 0.1 nM to 10 μ M). Note: Niguldipine is highly lipophilic and light-sensitive; prepare fresh dilutions in dark tubes and use a fast-perfusion system to minimize drug adsorption to tubing.

  • Data Acquisition: Measure the peak inward current ( Ipeak​ ) and the late current ( Ilate​ ) at the end of the 200 ms pulse[4].

Workflow A 1. Cell Preparation (CHO Cav1.2/3.2) B 2. Gigaseal & Break-in (>1 GΩ, Whole-Cell) A->B C 3. Voltage Protocols (Vh = -80mV vs -40mV) B->C D 4. Niguldipine Perfusion (0.1 nM - 10 µM) C->D E 5. Data Analysis (IC50 & Gating Kinetics) D->E

Caption: Sequential workflow for whole-cell patch-clamp evaluation of Niguldipine.

Data Presentation and Expected Outcomes

Niguldipine will exhibit a leftward shift in its dose-response curve when the cell is held at depolarized potentials (-40 mV) compared to hyperpolarized potentials (-80 mV)[6]. This confirms that the drug preferentially binds to the inactivated state of the channel[4].

Furthermore, when testing enantiomers on recombinant Cav​3.2 (T-type) channels, researchers should expect (S)-Niguldipine to act as a highly potent inhibitor, whereas the (R)-enantiomer will show significantly reduced efficacy[2].

Table 2: Representative IC50​ Values for Niguldipine Enantiomers

Channel TargetEnantiomerHolding Potential ( Vh​ )Expected IC50​ Reference
Cav​1.2 (L-type) (+)-(S)-Niguldipine-80 mV~ 100 - 300 nM[3]
Cav​1.2 (L-type) (+)-(S)-Niguldipine-40 mV~ 5 - 20 nM[4]
Cav​3.2 (T-type) (+)-(S)-Niguldipine-100 mV~ 0.4 μ M[2]
Cav​3.2 (T-type) (-)-(R)-Niguldipine-100 mV~ 1.5 μ M[2]

Data Interpretation: The ~10-to-20-fold decrease in IC50​ at -40 mV for L-type channels highlights the voltage-dependency of the block. The 3.8-fold difference between (S) and (R) enantiomers at T-type channels demonstrates the stereoselective nature of the drug's binding pocket[2].

Troubleshooting & Expert Tips

  • Loss of Current (Run-down): VGCCs, particularly L-type channels, are prone to "run-down" (loss of current amplitude over time) due to dephosphorylation. Solution: Ensure Mg-ATP (4 mM) is freshly added to the intracellular pipette solution[6]. Keep experiments under 15 minutes per cell.

  • Incomplete Blockade at High Concentrations: Because Niguldipine is highly lipophilic, it can partition into the lipid bilayer or adhere to the perfusion tubing[8]. Solution: Use glass or Teflon tubing where possible, and pre-coat plastic tubing with a BSA-containing buffer if non-specific binding is suspected.

  • Light Sensitivity: 1,4-dihydropyridines degrade rapidly under UV and ambient light. Solution: Perform experiments under low-light conditions and wrap all drug reservoirs in aluminum foil.

Sources

Method

Measuring Calcium Influx Modulated by Niguldipine Hydrochloride: A Comprehensive Application Note and Protocol

Executive Summary Niguldipine hydrochloride is a highly lipophilic dihydropyridine (DHP) derivative with a unique, dual-action pharmacological profile. It functions as both a potent L-type voltage-gated calcium channel (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Niguldipine hydrochloride is a highly lipophilic dihydropyridine (DHP) derivative with a unique, dual-action pharmacological profile. It functions as both a potent L-type voltage-gated calcium channel (VGCC) blocker and a highly selective α1A​ -adrenergic receptor antagonist[1]. This application note provides drug development professionals and cellular pharmacologists with a field-validated, self-validating protocol for quantifying intracellular calcium ( Ca2+ ) influx using the ratiometric fluorescent indicator Fura-2 AM, specifically tailored to accommodate the lipophilic and stereoselective nature of niguldipine.

Mechanistic Grounding: The Dual Pharmacology of Niguldipine

Unlike standard DHPs (e.g., nifedipine), niguldipine exhibits profound stereoselective affinity for multiple targets. The (+)-enantiomer demonstrates picomolar affinity ( Ki​≈45−85 pM) for L-type Ca2+ channels in cardiac and skeletal muscle, and similarly high affinity ( Ki​≈52 pM) for the α1A​ -adrenoceptor subtype[1]. In contrast, its affinity for the α1B​ subtype is 200- to 600-fold lower, making it an indispensable pharmacological tool for discriminating between α1​ -adrenoceptor subtypes[1][2]. Furthermore, at low micromolar concentrations, niguldipine effectively blocks T-type (Cav3.2) calcium channels[3].

When designing Ca2+ influx assays, researchers must account for this dual mechanism. Niguldipine can attenuate Ca2+ transients by directly blocking voltage-gated Ca2+ entry or by antagonizing α1A​ -mediated Phospholipase C (PLC) activation. PLC activation normally leads to Inositol 1,4,5-trisphosphate ( IP3​ )-induced Ca2+ release from the endoplasmic reticulum (ER) and subsequent store-operated Ca2+ entry (SOCE)[4][5].

Mechanism Niguldipine Niguldipine Hydrochloride LType L-Type Ca2+ Channel Niguldipine->LType Blocks Alpha1A α1A-Adrenergic Receptor Niguldipine->Alpha1A Antagonizes CaInflux Extracellular Ca2+ Influx LType->CaInflux Mediates PLC Phospholipase C (PLC) Alpha1A->PLC Activates (Gq) IP3 IP3 Generation PLC->IP3 Catalyzes ER ER Ca2+ Release IP3->ER Triggers ER->CaInflux Induces SOCE

Fig 1. Dual inhibitory mechanism of Niguldipine on L-Type Ca2+ channels and α1A-Adrenergic Receptors.

Experimental Design: Causality & Validation (E-E-A-T)

To ensure the assay is a robust, self-validating system, this protocol employs Fura-2 AM ratiometric imaging.

  • The Causality of Ratiometric Imaging: Fura-2 is excited at 340 nm ( Ca2+ -bound) and 380 nm ( Ca2+ -free), with emission measured at 510 nm. Because niguldipine is highly lipophilic, it can partition into the plasma membrane and potentially induce slight changes in cell volume or morphology[2]. Ratiometric imaging mathematically cancels out artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness, ensuring the signal strictly represents Ca2+ concentration.

  • The Causality of Loading Additives: Pluronic F-127 (a non-ionic surfactant) is mandated to disperse the highly hydrophobic Fura-2 AM ester in aqueous media. Probenecid is included to inhibit organic anion transporters, preventing the premature extrusion of the de-esterified, active Fura-2 dye from the cytosol.

  • Self-Validating Control (The EGTA Chelation Step): To definitively prove that the niguldipine-sensitive signal is due to extracellular Ca2+ influx rather than intracellular store release, a parallel control using the extracellular Ca2+ chelator EGTA must be performed. EGTA abolishes the plateau phase of the Ca2+ transient, thereby isolating the influx component from the transient ER release phase[4].

Quantitative Pharmacological Profile

Understanding the stereoselective affinities of niguldipine is critical for determining the appropriate pre-incubation concentrations for your specific cellular target.

Target Receptor / ChannelTissue SourceAffinity ( Ki​ or IC50​ )Enantiomer PreferenceReference
L-type Ca2+ Channel Skeletal Muscle Ki​≈85 pM(+) > (-) by ~40-fold[1]
L-type Ca2+ Channel Heart Ki​≈45 pM(+) > (-) by ~40-fold[1]
α1A​ -Adrenoceptor Brain Cortex Ki​≈52 pM(+) > (-) by >40-fold[1]
α1B​ -Adrenoceptor Liver Ki​≈78 nM(+) (-)[1]
T-type Ca2+ Channel (Cav3.2) Recombinant IC50​ in low μ M rangeN/A[3]

Protocol: Ratiometric Measurement of Calcium Influx

Reagents & Buffer Preparation
  • Assay Buffer (HBSS-Ca): Hank’s Balanced Salt Solution supplemented with 20 mM HEPES, 1.2 mM CaCl2​ , and 11 mM Glucose (pH 7.4).

  • EGTA Buffer (Self-Validating Control): HBSS without added CaCl2​ , supplemented with 1 mM EGTA.

  • Fura-2 AM Loading Solution: 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS-Ca.

  • Niguldipine Stock: Prepare a 10 mM stock of (+)-Niguldipine hydrochloride in 100% DMSO. Note: Due to high lipophilicity, store aliquots at -20°C and avoid multiple freeze-thaw cycles.

Cell Preparation and Dye Loading
  • Seed target cells (e.g., MDCK or HEK293 cells expressing the receptor of interest) in 96-well black-walled, clear-bottom microplates at 105 cells/well. Incubate overnight at 37°C.

  • Aspirate culture media and gently wash the cells once with warm HBSS-Ca.

  • Add 100 µL of the Fura-2 AM Loading Solution to each well.

  • Incubate in the dark at 37°C for 45 minutes to allow the AM ester to permeate the cell membrane.

De-esterification and Niguldipine Pre-incubation
  • Aspirate the loading solution and wash the cells three times with warm HBSS-Ca to remove extracellular dye.

  • Add 100 µL of fresh HBSS-Ca (or EGTA Buffer for the control wells) and incubate for an additional 20 minutes at room temperature. Causality: This step is critical to allow cytosolic esterases to completely cleave the AM group, trapping the Ca2+ -sensitive Fura-2 inside the cell.

  • Dilute the (+)-Niguldipine stock in HBSS-Ca to your target concentration (e.g., 100 pM for selective α1A​ /L-type block, or 10 µM for T-type block). Ensure final DMSO concentration is <0.1%.

  • Pre-incubate the cells with the niguldipine solution for 15 minutes at room temperature.

Data Acquisition & Stimulation
  • Place the microplate into a ratiometric fluorescence microplate reader or imaging system.

  • Set excitation filters to alternate between 340 nm and 380 nm, with the emission filter set to 510 nm.

  • Record the baseline 340/380 nm ratio for 60 seconds.

  • Inject the agonist (e.g., 10 µM Phenylephrine for α1​ stimulation, or 50 mM KCl for VGCC depolarization) using an automated fluidics module.

  • Record the kinetic fluorescent response for an additional 3 to 5 minutes. Calculate the 340/380 ratio to quantify the niguldipine-induced attenuation of Ca2+ influx.

Workflow Step1 Cell Preparation & Seeding Step2 Fura-2 AM Loading (+ Pluronic/Probenecid) Step1->Step2 Step3 De-esterification Wash Step2->Step3 Step4 Niguldipine Pre-incubation Step3->Step4 Step5 Agonist Stimulation Step4->Step5 Step6 340/380nm Ratiometric Imaging Step5->Step6

Fig 2. Step-by-step experimental workflow for Fura-2 ratiometric calcium imaging with Niguldipine.

References

  • Title: (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors Source: European Journal of Pharmacology URL: [Link]

  • Title: Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Characterization of the alpha-1 adrenoceptor subtype mediating [3H]-arachidonic acid release and calcium mobilization in Madin-Darby canine kidney cells Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Activation of Ca2+ influx by transforming Ha-ras Source: Cell Calcium URL: [Link]

Sources

Application

Application Notes &amp; Protocols for the Study of α1A-Adrenoceptor Subtypes Using Niguldipine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of α1A-Adrenoceptors and the Role of Niguldipine The α1-adrenergic receptors (α1-ARs), a family of G protein-coupled receptors (GPCRs), are...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of α1A-Adrenoceptors and the Role of Niguldipine

The α1-adrenergic receptors (α1-ARs), a family of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by norepinephrine and epinephrine. This family is composed of three distinct subtypes: α1A, α1B, and α1D, each with unique tissue distribution and pharmacological properties.[1] The α1A-adrenoceptor, in particular, plays a critical role in mediating smooth muscle contraction, especially in the vasculature and prostate, making it a key therapeutic target for conditions like hypertension and benign prostatic hyperplasia.

Dissecting the specific function of the α1A subtype from the closely related α1B and α1D receptors requires pharmacological tools with high selectivity. Niguldipine, a dihydropyridine derivative, has emerged as a powerful, albeit complex, tool for this purpose.[1] While initially developed as a calcium channel blocker, the S-(+)-enantiomer of niguldipine demonstrates exceptionally high affinity and selectivity for the α1A-adrenoceptor.[2]

This guide provides a comprehensive overview of the pharmacological properties of niguldipine hydrochloride and offers detailed, field-proven protocols for its application in the in vitro characterization of α1A-adrenoceptors. We will delve into the causality behind experimental choices, address the compound's unique challenges, and provide a framework for generating robust and reliable data.

Pharmacological and Physicochemical Profile of Niguldipine

A thorough understanding of niguldipine's properties is paramount for designing and interpreting experiments correctly. Its dual-action nature is a critical consideration that must be accounted for in every experimental design.

Mechanism of Action: A Tale of Two Targets

Niguldipine is not a singularly focused molecule. It acts as both a potent α1A-adrenoceptor antagonist and a blocker of L-type and T-type voltage-gated calcium channels.[3][4][5]

  • As an α1A-Adrenoceptor Antagonist: Niguldipine competitively binds to the α1A-adrenoceptor, preventing the endogenous agonists norepinephrine and epinephrine from activating the receptor. This blocks the canonical Gq/11 signaling cascade, which involves the activation of phospholipase C (PLC) and subsequent generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • As a Calcium Channel Blocker: Independently, niguldipine inhibits the influx of extracellular calcium into cells by blocking L-type and T-type calcium channels.[4] This is a crucial confounding factor, as many α1A-AR-mediated physiological responses, such as smooth muscle contraction, are dependent on calcium influx.

The S-(+)-enantiomer is significantly more potent at the α1A-adrenoceptor than the R-(-)-enantiomer, while both enantiomers exhibit activity at calcium channels.[2] This stereoselectivity can be exploited for designing rigorous experiments.

Pharmacological Selectivity Profile

The utility of niguldipine in studying α1A-ARs stems from its remarkable selectivity over other α1-AR subtypes.

TargetBinding Affinity (Ki / IC50)Reference
α1A-Adrenoceptor 0.145 - 0.16 nM (Ki) [4][6]
α1B-Adrenoceptor58 - 78 nM (Ki)[2]
L-type Ca²⁺ Channel0.4 µM (IC50)[4][7]
T-type Ca²⁺ Channel0.9 µM (IC50)[4][7]

As demonstrated in the table, (+)-Niguldipine exhibits a several hundred-fold selectivity for the α1A-adrenoceptor over the α1B subtype and an even greater selectivity over calcium channels in binding affinity.

Physicochemical Properties and Handling
PropertyValueReference
Chemical Name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[3-(4,4-diphenyl-1-piperidinyl)propyl] 5-methyl ester, monohydrochloride[4]
CAS Number 119934-51-9 (racemic HCl)[4]
Molecular Formula C₃₆H₃₉N₃O₆ · HCl[4]
Molecular Weight 646.2 g/mol [4]
Solubility Soluble in DMSO (30 mg/mL) and Ethanol (10 mg/mL). Soluble to 10 mM in water.[3][4]
Storage Store at -20°C. Protect from light.[3]

Expert Insight: The Challenge of Lipophilicity A critical, often overlooked, property of niguldipine is its high lipophilicity. This can lead to non-specific binding to lipids and proteins in experimental systems. Consequently, the measured potency (IC50 or Ki) can be highly dependent on the concentration of membrane protein used in the assay.[6][8] To obtain a true measure of affinity, it is essential to perform binding assays at multiple membrane concentrations and extrapolate the "true" Ki value to a theoretical zero membrane concentration.[2]

Application I: In Vitro Characterization via Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor. A competition binding assay is used to measure how effectively niguldipine competes with a high-affinity radiolabeled ligand for binding to the α1A-adrenoceptor.

Principle of Competition Binding

In this assay, a fixed concentration of a radioligand (e.g., [³H]prazosin, a non-subtype-selective α1-AR antagonist) is incubated with a source of α1A-adrenoceptors (e.g., membranes from rat cerebral cortex or a cell line recombinantly expressing the receptor). Increasing concentrations of unlabeled niguldipine are added to compete for the binding sites. The concentration of niguldipine that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (e.g., Rat Cortex) incubate Incubate: Membranes + Radioligand + Niguldipine prep_membranes->incubate prep_niguldipine Prepare Niguldipine Serial Dilutions prep_niguldipine->incubate prep_radioligand Prepare Radioligand ([³H]Prazosin) prep_radioligand->incubate filter Rapid Filtration (GF/B filter) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure CPM) wash->count plot Plot CPM vs. [Niguldipine] count->plot calc_ic50 Calculate IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki G cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine (Agonist) AR α1A-Adrenoceptor NE->AR Activates Nig Niguldipine (Antagonist) Nig->AR Blocks Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular [Ca²⁺] IP3->Ca Response Cellular Response (e.g., Contraction) DAG->Response Ca->Response

Gq signaling pathway of the α1A-adrenoceptor.
Detailed Protocol: Inositol Phosphate Accumulation Assay

A. Materials

  • Cell Line: A cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

  • Radiolabel: [³H]myo-inositol.

  • Agonist: L-Norepinephrine bitartrate.

  • Antagonist: S-(+)-Niguldipine hydrochloride.

  • Culture Medium: DMEM/F12 with 10% FBS, appropriate antibiotics.

  • Labeling Medium: Inositol-free DMEM.

  • Stimulation Buffer: Krebs-HEPES buffer containing 10 mM Lithium Chloride (LiCl). LiCl is crucial as it inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Lysis Buffer: 0.1 M Formic acid.

  • Purification: Dowex AG1-X8 anion-exchange resin.

B. Procedure

  • Cell Culture: Plate cells in 24-well plates and grow to ~80-90% confluency.

  • Radiolabeling: Replace the culture medium with inositol-free DMEM containing [³H]myo-inositol (1-2 µCi/mL). Incubate for 18-24 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation with Antagonist: Wash the cells with Krebs-HEPES buffer. Pre-incubate the cells with various concentrations of niguldipine (or vehicle) in Krebs-HEPES buffer containing 10 mM LiCl for 30 minutes at 37°C.

  • Agonist Stimulation: Add norepinephrine to a final concentration corresponding to its EC₈₀ (determined from a prior agonist dose-response experiment) to all wells except the basal control. Incubate for 30-60 minutes at 37°C.

  • Lysis and IP Extraction: Terminate the stimulation by aspirating the buffer and adding 1 mL of ice-cold 0.1 M formic acid. Incubate on ice for 30 minutes. Collect the lysates.

  • Purification of IPs: Neutralize the lysates and apply them to Dowex anion-exchange columns.

    • Wash the columns with water to remove free [³H]myo-inositol.

    • Elute the total [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Quantification: Add the eluate to scintillation vials with cocktail and quantify the radioactivity using a liquid scintillation counter.

C. Data Analysis and Interpretation

  • Generate Inhibition Curve: Plot the agonist-stimulated IP accumulation (as a percentage of the maximum response) against the log concentration of niguldipine.

  • Calculate IC50: Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Determine Functional Antagonism (Schild Analysis): To confirm competitive antagonism and determine the antagonist's affinity (Kb), perform a Schild analysis. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of niguldipine. The dose-ratio (the factor by which the agonist concentration must be increased to overcome the antagonist) is calculated. A Schild plot of log(dose ratio - 1) vs. log[Niguldipine] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist's affinity constant (Kb).

Considerations for In Vivo and Ex Vivo Studies

Translating in vitro findings to a physiological system requires careful consideration of niguldipine's dual pharmacology.

  • Dissecting Mechanisms: To isolate the effects of α1A-AR blockade from calcium channel blockade, experiments should include parallel control groups treated with a selective L-type calcium channel blocker that lacks α1-AR activity (e.g., isradipine). [9]Comparing the effects of S-(+)-niguldipine with its less α1A-potent R-(-)-enantiomer can also help differentiate the contributions of each target. [10]* Experimental Models: Ex vivo smooth muscle contraction studies (e.g., using rat vas deferens, which is rich in α1A-ARs) are excellent systems. In these preparations, the contractile response to an α1-agonist can be measured in the presence and absence of niguldipine.

  • In Vivo Studies: In vivo studies, such as blood pressure monitoring in rats, are more complex. [11]The observed hypotensive effect will be a composite of vasodilation from both α1A-AR antagonism and direct calcium channel blockade. Careful dose selection and the use of appropriate controls are essential for interpreting the results.

Safety and Handling

Niguldipine hydrochloride is a potent, biologically active compound and should be handled with care in a laboratory setting.

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [12][13]* Handle the solid powder in a ventilated enclosure or fume hood to avoid inhalation.

  • For preparing stock solutions, dissolve the powder in a suitable solvent like DMSO before further dilution in aqueous buffers.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information. This product is for research use only and is not intended for human or veterinary use. [3][14]

Conclusion

Niguldipine hydrochloride, particularly its S-(+)-enantiomer, is a highly valuable pharmacological tool for the selective study of the α1A-adrenoceptor. Its high affinity and selectivity allow for precise characterization in vitro. However, researchers must remain vigilant of its dual mechanism of action and its high lipophilicity. By employing the rigorous protocols and analytical approaches outlined in this guide—including careful controls to account for calcium channel blockade and concentration-dependent binding—it is possible to leverage the unique properties of niguldipine to generate clear, interpretable, and high-impact data in the field of adrenergic pharmacology.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptor. European Journal of Pharmacology, 172(2), 131–145. Retrieved from [Link]

  • GLPBIO. (n.d.). Niguldipine (hydrochloride) | α1A-adrenoceptor antagonist | Cas# 119934-51-9. Retrieved from [Link]

  • Kenny, B. A., Chalmers, D. H., Naylor, A. M., & Wyllie, M. G. (1992). Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues. The Journal of Pharmacology and Experimental Therapeutics, 262(2), 694–702. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4. Retrieved from [Link]

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131–145. Retrieved from [Link]

  • Wikipedia. (n.d.). Niguldipine. Retrieved from [Link]

  • Chen, Z. J., Minneman, K. P., & He, R. R. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281–1286. Retrieved from [Link]

  • Wieronska, J. M., Szewczyk, B., Branski, P., Palucha, A., & Pilc, A. (2016). A lack of α1A-adrenergic receptor-mediated antidepressant-like effects of S-(+)-niguldipine and B8805-033 in the forced swim test. Behavioural Pharmacology, 27(4), 356–362. Retrieved from [Link]

  • Robinson, J. P., & Kendall, D. A. (1990). Niguldipine discriminates between alpha 1-adrenoceptor-mediated second messenger responses in rat cerebral cortex slices. British Journal of Pharmacology, 100(1), 3–4. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). Niguldipine hydrochloride. Retrieved from [Link]

  • Fagron. (2019). SAFETY DATA SHEET 123310-Nicardipine hydrochloride, USP. Retrieved from [Link]

  • Graziadei, I., Zernig, G., Boer, R., & Glossmann, H. (1989). Stereoselective binding of niguldipine enantiomers to alpha 1A-adrenoceptors labeled with [3H]5-methyl-urapidil. European Journal of Pharmacology, 171(1), 143–147. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Protocol for Assessing the Cardiovascular Effects of Niguldipine Hydrochloride

Introduction & Pharmacological Rationale Niguldipine hydrochloride is a highly potent, stereospecific 1,4-dihydropyridine derivative utilized extensively in preclinical cardiovascular research. Unlike classical calcium c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Niguldipine hydrochloride is a highly potent, stereospecific 1,4-dihydropyridine derivative utilized extensively in preclinical cardiovascular research. Unlike classical calcium channel blockers (CCBs) such as amlodipine, Niguldipine exhibits a unique dual mechanism of action: it acts as a broad-spectrum calcium channel blocker (targeting both L-type and T-type channels) while simultaneously functioning as a high-affinity α1​ -adrenergic receptor antagonist [[1]]() 2.

Understanding the causality behind its hemodynamic profile is critical for drug development professionals. By blocking L-type and T-type Ca 2+ channels, Niguldipine directly reduces calcium influx into vascular smooth muscle, driving profound vasodilation 3. Concurrently, its α1​ -adrenergic antagonism blunts the vasoconstrictive effects of endogenous norepinephrine. In standard physiology, drug-induced vasodilation triggers a baroreceptor-mediated reflex tachycardia. However, Niguldipine's direct inhibitory effects on T-type channels in the sinoatrial node can counteract this reflex, leading to complex, dose-dependent chronotropic outcomes.

Pathway Nig Niguldipine HCl L_Ca L-type Ca2+ Channels Nig->L_Ca Blocks T_Ca T-type Ca2+ Channels Nig->T_Ca Blocks Alpha1 α1-Adrenergic Receptors Nig->Alpha1 Antagonizes Ca_In Intracellular Ca2+ Influx L_Ca->Ca_In Reduces T_Ca->Ca_In Reduces IP3 IP3 / DAG Signaling Alpha1->IP3 Inhibits Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_In->Smooth_Muscle Triggers IP3->Smooth_Muscle Triggers BP Decreased Mean Arterial Pressure (MAP) Smooth_Muscle->BP Hemodynamic Effect

Signaling pathway detailing Niguldipine's dual mechanism of action on vascular smooth muscle.

Experimental Design: The Self-Validating Telemetry Model

To accurately capture Niguldipine's cardiovascular effects, anesthetized models must be avoided . Anesthesia significantly depresses autonomic tone, artificially lowering baseline blood pressure and masking the true baroreflex responses essential for evaluating vasodilators. Therefore, continuous radiotelemetry in conscious, freely moving rats is the gold standard 4.

Building a Self-Validating System: To prove that the observed hypotension is driven by both CCB activity and α1​ -antagonism (and not just CCB activity alone), this protocol incorporates a Phenylephrine (PE) Challenge . By administering PE (a selective α1​ agonist) before and after Niguldipine dosing, researchers create an internal control. A blunted PE response post-dosing explicitly confirms in vivo target engagement of the α1​ -receptors.

Step-by-Step Methodology

Phase 1: Surgical Implantation of Telemetry Transmitters
  • Anesthesia & Preparation: Induce anesthesia in adult male Sprague-Dawley rats (250–300g) using Isoflurane (5% induction, 1.5–2.5% maintenance in O 2​ ). Administer pre-operative analgesia (e.g., Meloxicam 1 mg/kg SC).

  • Aortic Catheterization: Perform a midline laparotomy. Isolate the descending abdominal aorta. Briefly occlude the vessel and insert the gel-filled catheter tip of a radiotelemetry transmitter (e.g., DSI HD-S10) upstream into the blood flow [[4]]().

  • Securing the Implant: Secure the catheter using veterinary tissue adhesive and a cellulose patch. Suture the transmitter body to the inner abdominal wall to prevent migration.

  • Venous Access (Optional but Recommended): Implant a secondary catheter into the jugular vein, exteriorized at the nape of the neck, to allow stress-free intravenous (IV) dosing.

  • Recovery: Allow a mandatory 10 to 14-day recovery period.

    • Causality: This duration is non-negotiable. It allows surgical inflammation to subside and circadian rhythms of blood pressure and heart rate to fully normalize, preventing baseline artifacts that could skew pharmacodynamic data.

Phase 2: Baseline Acquisition & Pre-Dose PE Challenge
  • Baseline Recording: Transfer the animal to its home cage positioned on a telemetry receiver pad. Record baseline Mean Arterial Pressure (MAP), Systolic/Diastolic Pressure, and Heart Rate (HR) for 24 hours at a sampling rate of 500 Hz to establish the diurnal baseline.

  • Pre-Dose PE Challenge: Administer an IV bolus of Phenylephrine (10 µg/kg) via the jugular catheter.

  • Data Extraction: Record the peak pressor response ( Δ MAP). This establishes the subject's baseline α1​ -adrenergic sensitivity.

Phase 3: Formulation and Niguldipine Administration
  • Vehicle Formulation: Because Niguldipine hydrochloride is highly lipophilic, formulate it in a co-solvent system (e.g., 10% DMSO, 40% PEG-400, 50% Saline) to prevent precipitation upon IV injection.

  • Dosing: Administer Niguldipine (0.1 to 1.0 mg/kg IV) slowly over 2 minutes to avoid acute vehicle-induced hemodynamic shock.

  • Monitoring: Continuously monitor MAP and HR. Note the onset of hypotension and any compensatory chronotropic changes.

Phase 4: Mechanistic Validation (Post-Dose PE Challenge)
  • Validation Dosing: 30 minutes post-Niguldipine administration (at T max​ of the hemodynamic effect), repeat the Phenylephrine challenge (10 µg/kg IV).

  • Target Engagement Confirmation: Compare the post-dose Δ MAP to the pre-dose Δ MAP.

    • Causality: A significantly blunted pressor response confirms that Niguldipine has successfully occupied and antagonized the α1​ -adrenergic receptors in vivo, validating its dual-mechanism profile.

Workflow Acclimation 1. Acclimation (7 Days) Surgery 2. Telemetry Surgery (Aorta Implant) Acclimation->Surgery Recovery 3. Post-Op Recovery (14 Days) Surgery->Recovery Baseline 4. Baseline & PE Challenge 1 Recovery->Baseline Dosing 5. Niguldipine Administration Baseline->Dosing Validation 6. PE Challenge 2 (Validation) Dosing->Validation Analysis 7. Hemodynamic Analysis Validation->Analysis

Step-by-step in vivo telemetry workflow with internal validation via phenylephrine (PE) challenge.

Quantitative Data Presentation & Interpretation

The following table summarizes the expected quantitative hemodynamic shifts during the protocol, providing a benchmark for successful execution.

Experimental PhaseParameterExpected Outcome (Vehicle)Expected Outcome (Niguldipine 1.0 mg/kg IV)Mechanistic Interpretation
Baseline MAP (mmHg)100 ± 5100 ± 5Normal conscious hemodynamics
Baseline HR (bpm)350 ± 20350 ± 20Normal resting heart rate
Pre-Dose PE Challenge Δ MAP (mmHg)+40 ± 5+40 ± 5Intact baseline α1​ -adrenergic response
Post-Dose (30 min) MAP (mmHg)100 ± 575 ± 6Vasodilation driven by Ca 2+ & α1​ blockade
Post-Dose (30 min) HR (bpm)350 ± 20380 ± 15Blunted reflex tachycardia (due to T-type block)
Post-Dose PE Challenge Δ MAP (mmHg)+38 ± 6+10 ± 4Confirmed in vivo α1​ -receptor antagonism

Note: While a pure vasodilator (like hydralazine) would typically induce a severe reflex tachycardia (e.g., >450 bpm), Niguldipine's concurrent T-type calcium channel blockade at the sinoatrial node significantly blunts this chronotropic reflex, resulting in only a mild HR elevation.

References

  • Buy Niguldipine | 113165-32-5 (Mechanism of Action) . Smolecule. Available at: 1

  • Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs . DOI.org. Available at: 3

  • In Vivo Telemetry to Record Long-Term Cardiovascular Parameters, Temperature, and Activity in Spinal Cord Injury Rat Models . PubMed / NIH. Available at: 4

  • Niguldipine HCl | B-859-35 | CAS#102993-22-6 . MedKoo Biosciences. Available at: 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Niguldipine Hydrochloride Solubility in Aqueous Solutions

Welcome to the technical support center for niguldipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for niguldipine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for challenges related to the aqueous solubility of niguldipine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of niguldipine hydrochloride.

Q1: What is the expected aqueous solubility of niguldipine hydrochloride?

A1: The reported aqueous solubility of niguldipine hydrochloride can be inconsistent across various sources. Some suppliers indicate solubility up to 10 mM in water[1][2]. However, it is more broadly characterized as being poorly or slightly soluble in water, a common trait for drugs in the dihydropyridine class[3][4]. In practice, achieving a stable and clear aqueous solution at higher concentrations can be challenging without formulation aids.

Q2: Why am I seeing conflicting solubility data from different suppliers?

A2: The discrepancy in reported solubility can arise from several factors, including the specific crystalline form (polymorph) of the compound, the presence of impurities, and the exact conditions under which solubility was tested (e.g., pH, temperature, and buffer system). It is crucial to consider the supplier's data as a guideline and to perform your own solubility assessments under your specific experimental conditions.

Q3: I've been told to first dissolve niguldipine hydrochloride in an organic solvent. Why is this necessary?

A3: For many researchers, the most reliable method to prepare an aqueous solution of niguldipine hydrochloride is to first create a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or methanol[5][6]. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. This two-step process circumvents the slow dissolution rate and low solubility of the compound directly in water.

Q4: Are there any immediate steps I can take if I see precipitation when diluting my organic stock solution into an aqueous buffer?

A4: Yes. If you observe precipitation upon dilution, consider the following immediate troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of niguldipine hydrochloride in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental design allows, a slightly higher percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.

  • Adjust the pH of the aqueous buffer: The solubility of dihydropyridine compounds can be pH-dependent. Experimenting with different pH values may improve solubility.

Troubleshooting Guides

This section provides in-depth troubleshooting guides for more complex solubility issues you may encounter.

Guide 1: Preparing Niguldipine Hydrochloride Solutions - A Step-by-Step Protocol

This guide details the recommended procedure for preparing aqueous solutions of niguldipine hydrochloride.

Protocol: Preparation of Niguldipine Hydrochloride Working Solution via an Organic Stock
  • Select an appropriate organic solvent: Based on literature and supplier data, high-purity DMSO or methanol are recommended.

  • Prepare a concentrated stock solution:

    • Weigh out the required amount of niguldipine hydrochloride powder.

    • Add the organic solvent to achieve a high-concentration stock (e.g., 10-50 mM). Ensure the powder is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Dilute the stock solution:

    • In a separate container, prepare your desired aqueous buffer.

    • While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve your final desired concentration. This gradual addition helps to prevent localized supersaturation and precipitation.

  • Observe and validate:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • For critical applications, it is advisable to filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Guide 2: Addressing Persistent Precipitation

If you continue to experience precipitation even after following the standard protocol, this guide offers advanced strategies.

The Causality Behind Persistent Precipitation

Persistent precipitation is a clear indication that the aqueous medium cannot support the desired concentration of niguldipine hydrochloride under the current conditions. This is fundamentally a physicochemical problem that can be addressed by modifying the properties of the solvent system.

Troubleshooting Workflow for Persistent Precipitation

The following diagram illustrates a logical workflow for troubleshooting persistent precipitation issues.

Troubleshooting Precipitation start Precipitation Observed concentration Reduce Final Concentration start->concentration cosolvent Increase Co-solvent Percentage concentration->cosolvent Fails success Clear Solution Achieved concentration->success Successful ph_adjust Adjust pH of Aqueous Buffer cosolvent->ph_adjust Fails cosolvent->success Successful surfactant Add a Surfactant ph_adjust->surfactant Fails ph_adjust->success Successful cyclodextrin Use a Cyclodextrin surfactant->cyclodextrin Fails surfactant->success Successful cyclodextrin->success Successful fail Issue Persists cyclodextrin->fail Fails

Caption: Troubleshooting workflow for persistent precipitation.

Detailed Strategies for Enhancing Solubility
  • Co-solvency: The addition of a water-miscible solvent, or "co-solvent," can enhance the solubility of hydrophobic drugs by reducing the polarity of the aqueous environment[7][8].

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used co-solvents for dihydropyridine drugs[9].

    • Experimental Approach: Prepare a series of aqueous buffers with increasing concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v) and test the solubility of niguldipine hydrochloride in each.

  • pH Adjustment: The solubility of weakly basic drugs like niguldipine hydrochloride can often be increased in acidic conditions where the molecule becomes protonated and more water-soluble.

    • Experimental Approach: Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4) and determine the solubility in each. Acetate and citrate buffers have been shown to enhance the solubility of the similar compound, nicardipine hydrochloride[4].

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.

    • Recommended Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) are often used in pharmaceutical formulations[4].

    • Experimental Approach: Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% - 1% w/v) and then attempt to dissolve the niguldipine hydrochloride.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their apparent water solubility[10].

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of poorly soluble drugs[10][11].

    • Experimental Approach: Prepare aqueous solutions containing varying concentrations of HP-β-CD and determine the solubility of niguldipine hydrochloride.

Data Summary

The following table summarizes the reported solubility of niguldipine hydrochloride from various sources.

SolventReported SolubilitySource(s)
WaterSoluble to 10 mM[1]
DMSOSoluble to 30 mg/mL
MethanolSoluble up to 25 mg/mL[5]
EthanolSoluble to 10 mg/mL[6]

Note: This data should be used as a guideline. Actual solubility may vary depending on the specific experimental conditions.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Al-khedr, A. A., El-laithy, H. M., & El-said, Y. A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(10), 1217. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 21-27. Retrieved from [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Retrieved from [Link]

  • Singh, A., & Kaur, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 104-110. Retrieved from [Link]

  • Google Patents. (n.d.). US20210046062A1 - 1,4-dihydropyridine compositions, methods of making and use.
  • National Center for Biotechnology Information. (n.d.). Niguldipine hydrochloride. PubChem. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). Niguldipine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niguldipine. PubChem. Retrieved from [Link]

  • Astor Scientific. (n.d.). Niguldipine HCl, L-type Ca2+ channel blocker (TBI1215). Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Nicardipine Hydrochloride. Retrieved from [Link]

  • Yuen, P. H., Lee, J. W., & Chow, D. S. (1993). Stability of nicardipine hydrochloride in intravenous solutions. American journal of health-system pharmacy, 50(11), 2373–2376. Retrieved from [Link]

  • Hieu, V. T., et al. (2023). Development of an Oral Liquid Formulation of Nicardipine Hydrochloride Compounded with Simple Excipients for the Treatment of Pediatric Hypertension. Pharmaceutics, 15(2), 436. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 577-580. Retrieved from [Link]

  • Al-Zein, H., Sakeer, K., & Alanazi, F. (2020). Percent dissolved of nicardipine powder in 0.1N HCl pH 1.2 and phosphate buffer pH 6.8. ResearchGate. Retrieved from [Link]

  • ScienceDirect. (n.d.). Co-solvent use: Significance and symbolism. Retrieved from [Link]

  • Shayanfar, A., & Ghavimi, H. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 1-10. Retrieved from [Link]

  • Challener, C. A. (2021). On Time Delivery: Challenges of Controlled-Release Formulations. Pharmaceutical Technology, 45(9). Retrieved from [Link]

  • Wagh, S. S., Patil, S. V., & Wagh, K. S. (2022). FORMULATION AND EVALUATION OF TABLET OF NICARDIPINE HCL AS A SOLID SELF-EMULSIFYING DRUG DELIVERY SYSTEM. World Journal of Pharmaceutical Sciences, 10(6), 29-34. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Niguldipine. PubChem. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Singh, G. (2022). FORMULATION AND IN-VITRO EVALUATION OF NICARDIPINE HYDROCHLORIDE BILAYERED TABLET FOR CONTROLLED RELEASE. Indo American Journal of Pharmaceutical Sciences, 9(12), 1-10. Retrieved from [Link]

  • Google Patents. (n.d.). US5198226A - Long acting nicardipine hydrochloride formulation.

Sources

Optimization

Technical Support Center: Troubleshooting Niguldipine Hydrochloride Assays

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals utilizing Niguldipine hydrochloride , a dual-action 1,4-dihydropyridine (1,4-DHP) L-type ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals utilizing Niguldipine hydrochloride , a dual-action 1,4-dihydropyridine (1,4-DHP) L-type calcium channel blocker and highly selective α1A​ -adrenergic receptor antagonist.

Due to its complex physicochemical properties—specifically its stereoselectivity, high lipophilicity, and photosensitivity—Niguldipine requires precise handling. This guide synthesizes field-proven methodologies to help you troubleshoot inconsistent dose-response curves, loss of potency, and off-target effects.

Quantitative Data & Physicochemical Profile

To design a robust assay, you must first understand the physical constraints of the molecule. Below is a summary of the critical parameters that dictate Niguldipine's behavior in vitro.

PropertyValueCausality / Experimental Impact
Molecular Weight 646.18 g/mol Essential for accurate molarity calculations during stock preparation.
Solubility (Organic) 30 - 64 mg/mL (DMSO/EtOH)[1]Highly soluble in organic solvents. 100% DMSO is mandatory for primary stock creation.
Solubility (Aqueous) Sparingly soluble[1]Prone to rapid precipitation; requires carrier proteins (e.g., BSA) during serial dilution.
Receptor Affinity (Ki) 52 pmol/L ( α1A​ site)[2]Extremely potent at α1A​ receptors; requires high dilution factors to capture the IC 50​ curve.
Storage Conditions -20°C, Desiccated, Dark[1]Prevents hydrolysis and photolytic oxidation of the sensitive dihydropyridine ring.

Mechanism of Action

Niguldipine's utility in neurovascular and cardiovascular research stems from its dual mechanism. It is critical to understand these pathways to differentiate between primary effects and off-target artifacts in your readouts.

MOA Nig Niguldipine HCl Alpha1A Alpha-1A Adrenergic Receptor Nig->Alpha1A Antagonizes CaChannel L-Type Ca2+ Channel Nig->CaChannel Blocks Gq Gq Protein / PLC Pathway Alpha1A->Gq Inhibited CaFlux Intracellular Ca2+ Influx CaChannel->CaFlux Blocked Gq->CaFlux Decreased IP3/Ca2+ Contraction Smooth Muscle Contraction CaFlux->Contraction Prevents

Fig 1: Dual mechanism of Niguldipine HCl antagonizing Alpha-1A receptors and L-type Ca2+ channels.

Troubleshooting FAQs

Q1: My dose-response curves are flat or show inconsistent IC 50​ values across different assay days. What is causing this variability?

A: This is the most common issue encountered with highly lipophilic 1,4-DHPs. The root cause is almost always aqueous precipitation or non-specific binding to plasticware . Niguldipine is sparingly soluble in aqueous buffers[1]. When diluting from a 100% DMSO stock directly into aqueous media, the compound can crash out of solution if not mixed vigorously. Furthermore, its high lipophilicity causes it to adsorb to the hydrophobic walls of polystyrene assay plates, drastically reducing the actual "free" drug concentration available to your cells.

  • The Causality: Without a lipid carrier, hydrophobic forces drive the molecule out of the aqueous phase and onto any available surface.

  • Self-Validating Solution:

    • Prepare primary stocks in 100% DMSO.

    • Perform all intermediate serial dilutions in an assay buffer containing 0.1% to 0.5% Bovine Serum Albumin (BSA) . The BSA acts as a carrier protein, keeping the drug in solution and preventing plastic adsorption.

    • Validation Step: Measure the absorbance (OD) of your highest concentration well before and after a brief centrifugation. A drop in OD indicates the compound has precipitated.

Q2: The compound was highly potent last week, but the exact same stock solution is now showing a 10-fold drop in efficacy. Why?

A: You are experiencing photolysis . Niguldipine contains a 1,4-dihydropyridine core, which is notoriously sensitive to UV and visible light.

  • The Causality: Exposure to ambient laboratory lighting catalyzes the thermodynamic oxidation of the active dihydropyridine ring into a fully aromatic, biologically inactive pyridine derivative.

  • Self-Validating Solution:

    • Store all stock solutions in amber glass vials or wrap them entirely in aluminum foil.

    • Conduct all compound transfers, serial dilutions, and cell incubations in a darkened room or under red light.

    • Validation Step: Never store aqueous working solutions for more than one day[1]. Always prepare fresh dilutions from the frozen DMSO stock immediately before the assay. Run a parallel control plate with a light-stable α1​ antagonist (e.g., Prazosin) to confirm whether a drop in signal is due to cell line degradation or Niguldipine photolysis.

Q3: We are using Niguldipine to differentiate between α1​ -adrenoceptor subtypes, but we are seeing poor selectivity and off-target effects. How can we improve this?

A: The issue lies in the stereochemistry of your compound batch. Niguldipine exists as enantiomers, and its biological activity is highly stereoselective.

  • The Causality: The (S)-(+)-Niguldipine enantiomer binds to α1A​ adrenoceptors with a Ki​ of 52 pmol/L, whereas the (-)-enantiomer is over 40-fold less potent at α1A​ sites but remains equipotent at α1B​ sites[2]. If you are using a racemic mixture, the (-)-enantiomer will cause off-target α1B​ antagonism, blurring your data.

  • Self-Validating Solution:

    • Ensure you are sourcing the specific (S)-(+)-Niguldipine hydrochloride rather than the racemate.

    • Validation Step: If isolating α1​ -adrenoceptor responses from calcium channel responses, run parallel control wells using a pure calcium channel blocker (like isradipine) that lacks α1​ affinity. This ensures the observed second messenger response (e.g., IP3 accumulation) is truly α1​ -mediated[3].

Standardized Experimental Protocol: FLIPR Calcium Flux Assay

To ensure reproducible results, follow this optimized workflow for evaluating Niguldipine in vitro.

Objective: To quantify the antagonistic effect of Niguldipine on L-type Ca 2+ channels or α1A​ receptors using a fluorescent calcium indicator.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., smooth muscle cells or HEK293 transfected with α1A​ receptors) in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation (Critical Step):

    • Thaw a 10 mM (S)-(+)-Niguldipine HCl DMSO stock in the dark.

    • Prepare a 3X concentrated compound plate in Assay Buffer containing 0.1% BSA . Limit final DMSO concentration to 0.3% to avoid solvent-induced cytotoxicity[1].

  • Compound Addition & Incubation: Add 10 µL of the Niguldipine dilutions to the cells. Incubate for 30 minutes at room temperature, strictly protected from light .

  • Agonist Stimulation & Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Automatically inject the agonist (e.g., Noradrenaline) and record the kinetic fluorescence response (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum peak height. Plot against log[Niguldipine] to derive the IC 50​ .

Workflow Step1 1. Stock Prep 10mM in 100% DMSO Step2 2. Light Protection Amber Vials / Foil Step1->Step2 Step3 3. Serial Dilution Buffer + 0.1% BSA Step2->Step3 Step4 4. Cell Incubation 37°C, Dark Step3->Step4 Step5 5. FLIPR Readout Ca2+ Flux Analysis Step4->Step5

Fig 2: Optimized in vitro assay workflow for Niguldipine to prevent photolysis and precipitation.

References

  • Title: Niguldipine (hydrochloride)
  • Title: (S)-(+)
  • Title: (+)
  • Source: nih.

Sources

Troubleshooting

challenges of working with lipophilic Niguldipine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible in vitro data when working with 1,4-dihydropyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible in vitro data when working with 1,4-dihydropyridines. Niguldipine hydrochloride is a remarkably potent pharmacological tool—acting simultaneously as an L-type and T-type calcium channel blocker, an α1A-adrenoceptor antagonist, and a P-glycoprotein modulator[1],[2].

However, its extreme lipophilicity (LogP ~6.27) introduces severe physicochemical artifacts into standard biological assays[3]. If you treat this compound like a standard hydrophilic small molecule, your data will be compromised by plastic adsorption, membrane partitioning, and micro-precipitation[4].

This guide is designed to help you understand the causality behind these artifacts and provides self-validating protocols to ensure absolute scientific integrity in your workflows.

Conceptual Workflow: Navigating Niguldipine's Lipophilicity

G cluster_0 Pharmacological Targets cluster_1 Physicochemical Challenges cluster_2 Mitigation Strategies Nig Niguldipine Hydrochloride (Highly Lipophilic, LogP ~6.27) LType L-type & T-type Ca2+ Channels (Inhibition) Nig->LType Alpha alpha-1A Adrenoceptors (Antagonism) Nig->Alpha Pgp P-glycoprotein / MDR (Modulation) Nig->Pgp Plastic Adsorption to Plastic-ware (Depletes Free Drug) Nig->Plastic Membrane Membrane Partitioning (Cell Density Artifacts) Nig->Membrane Precip Aqueous Precipitation (Micro-crystal Toxicity) Nig->Precip Glass Use Silanized Glass (Prevents Adsorption) Plastic->Glass Protein Denatured Membrane Controls (Normalizes Partitioning) Membrane->Protein Solvent Carrier Proteins (BSA) (Maintains Solubility) Precip->Solvent

Fig 1: Logical relationship between Niguldipine's targets, lipophilic challenges, and solutions.

Part 1: Quantitative Data Summary

Understanding the physical limits of your compound is the first step in assay design. Below is a summary of the critical parameters governing Niguldipine's behavior in solution.

PropertyValueExperimental & Clinical Implication
Primary Targets Ca2+ channels, α1A-adrenoceptors, P-gpBroad polypharmacology; requires highly specific assay conditions to isolate target-specific effects[1],[2].
Molecular Weight 646.18 g/mol Essential for precise molarity calculations during stock preparation.
LogP (Lipophilicity) ~6.27Extremely hydrophobic. Drives non-specific binding to assay plates and heavy partitioning into lipid bilayers[3],[4].
Max Solubility (Organic) 100 mM (~64.6 mg/mL)Readily soluble in 100% anhydrous DMSO or Ethanol.
Aqueous Solubility < 0.1 mM (uncomplexed)Strictly limits direct aqueous introduction; requires stepwise dilution or carrier proteins to prevent crashing out.

Part 2: Frequently Asked Questions (FAQs)

Q: Why do my IC50 values for Niguldipine fluctuate drastically when I change the cell density in my assays? A: This is a classic artifact of high lipophilicity. Because Niguldipine has a LogP of ~6.27[3], it partitions heavily into the hydrophobic lipid bilayers of your cells and membrane preparations[4]. As you increase the "total receptor" (or total protein/lipid) concentration in the assay, a massive fraction of the drug gets sequestered into the membranes, drastically reducing the free aqueous drug concentration[4]. Causality: The apparent Ki becomes dependent on the tissue concentration rather than true receptor affinity[2]. Solution: Always normalize your IC50 values to the specific protein concentration.

Q: My radioligand binding assay shows a much lower affinity for Niguldipine than published literature. What is happening? A: You are likely losing your compound to your assay equipment. Niguldipine readily adsorbs to the surfaces of standard polystyrene and polypropylene plastic-ware used in radioligand assays[4]. Causality: The hydrophobic 1,4-dihydropyridine core interacts via van der Waals forces with the hydrophobic polymer chains of the plastics, effectively removing the drug from the reaction[4]. Solution: Switch to silanized glass vials or specialized low-bind plastics for all serial dilutions, and minimize the time the aqueous drug spends in the pipette tips[4].

Q: How should I prepare and store my stock solutions to ensure stability? A: Niguldipine hydrochloride should be dissolved in 100% anhydrous DMSO or Ethanol to a maximum concentration of 100 mM. Causality: While the hydrochloride salt form provides marginal polarity, the massive hydrophobic bulk of the molecule prevents true aqueous solvation. Storing in aqueous buffers will lead to rapid micro-precipitation. Store the DMSO aliquots desiccated at -20°C.

Part 3: Troubleshooting Guide for In Vitro Assays

Symptom: Sudden drop in cell viability or erratic patch-clamp recordings immediately after adding the drug. Root Cause: Vehicle toxicity or drug precipitation. If you inject a high-concentration DMSO stock directly into the aqueous media, the rapid solvent exchange causes Niguldipine to crash out of solution. These microcrystals can physically tear cell membranes or block patch pipettes. Troubleshooting Step: Never exceed a final DMSO concentration of 0.1% (v/v). If precipitation still occurs, the drug must be complexed with a carrier protein (like BSA) prior to final application (see protocol below).

Symptom: High background noise in binding assays, masking specific receptor interactions. Root Cause: The drug is binding non-specifically to the lipid matrix of the cell debris rather than the target receptor[4]. Troubleshooting Step: Introduce a self-validating control. Add a parallel assay cohort using denatured membranes (devoid of high-affinity receptor-binding activity) to quantify and subtract the exact degree of non-specific lipid partitioning[4].

Part 4: Validated Experimental Protocol

To ensure reproducibility, use this self-validating methodology for preparing and applying Niguldipine in cell-based assays (e.g., patch-clamp or radioligand binding).

Title: Preparation and Application of Niguldipine Working Solutions

Step 1: Primary Stock Preparation

  • Weigh out Niguldipine hydrochloride and dissolve in anhydrous DMSO to create a 10 mM primary stock.

  • Vortex vigorously until completely clear.

  • Aliquot into amber glass vials (to prevent photolytic degradation typical of dihydropyridines) and store at -20°C.

Step 2: Intermediate Dilution (Critical Step) Do NOT perform serial dilutions in standard plastic microcentrifuge tubes[4].

  • Using silanized glass tubes, dilute the 10 mM primary stock to a 100 µM intermediate solution using 100% DMSO.

Step 3: Protein-Carrier Complexing To prevent the drug from crashing out when introduced to the aqueous assay buffer:

  • Prepare the final working solution (e.g., 100 nM) by pipetting the intermediate stock directly into an aqueous assay buffer containing 0.1% Bovine Serum Albumin (BSA) .

  • Causality: The hydrophobic pockets of BSA bind the lipophilic drug, acting as a physiological carrier. This keeps the drug in solution, prevents it from sticking to the walls of the perfusion system, and mimics physiological plasma protein binding.

Step 4: Self-Validation (Solubility Check)

  • Before applying the solution to your cells, centrifuge a 1 mL sample of your final working solution at 10,000 x g for 5 minutes.

  • Analyze the supernatant via UV-Vis absorbance or a rapid HPLC run. If the concentration in the supernatant is lower than your calculated theoretical concentration, micro-precipitation or plastic adsorption has occurred, and the BSA concentration must be incrementally increased.

Sources

Optimization

Technical Support Center: Niguldipine Hydrochloride Assay Optimization

Welcome to the Application Support Center. As drug development professionals and molecular pharmacologists, you rely on precise, reproducible data.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and molecular pharmacologists, you rely on precise, reproducible data. Niguldipine hydrochloride—a 1,4-dihydropyridine derivative—is a powerful pharmacological tool due to its dual mechanism of action: it acts as a highly selective α1A​ -adrenergic receptor antagonist and a potent L-type/T-type calcium channel blocker.

However, its extreme lipophilicity frequently causes assay artifacts. This guide is engineered by our Senior Application Scientists to help you troubleshoot inconsistent potency readouts, understand the causality behind tissue concentration dependencies, and implement self-validating experimental protocols.

Mechanistic FAQs: Causality & Troubleshooting

Q1: Why does the Ki​ value of (+)-Niguldipine vary so drastically between different tissue preparations (e.g., hippocampus vs. liver)? A: The variability is a direct consequence of the drug's high lipophilicity interacting with the lipid fraction of your tissue homogenate. In tissues with high lipid/protein content, the lipid bilayer acts as a "sink," sequestering the drug and drastically reducing the aqueous free concentration. Consequently, the nominal concentration you add to the assay does not equal the concentration available at the receptor site. Studies have shown that the potency of this lipophilic drug is highly dependent on tissue concentration, which accounts for the massive variability in binding affinity across different tissues1[1].

Q2: I am observing non-competitive inhibition at high tissue concentrations. Is this a novel receptor subtype? A: While the existence of undiscovered subtypes is always a possibility, substantial non-competitive inhibition observed with (+)-Niguldipine is most often an artifact of high tissue concentration. When the membrane becomes saturated with the lipophilic compound, it can alter the local membrane fluidity or allosterically hinder the receptor, leading to apparent non-competitive kinetics even after α1B​ inactivation by chloroethylclonidine (CEC)1[1]. Normalizing your protein concentration is critical before claiming a novel subtype.

Q3: How does membrane potential interact with tissue concentration to affect Ca2+ channel blocking potency? A: Niguldipine's potency is governed by the "modulated receptor" hypothesis. The drug has a high affinity for inactivated Ca2+ channels (favored at depolarized membrane potentials) and a low affinity for resting channels. For instance, the IC50​ for L-type channels drops significantly as the holding potential is reduced from -80 mV to -40 mV2[2]. If your tissue preparation suffers from poor voltage clamp or local drug pooling, your apparent potency will skew heavily.

G Niguldipine Niguldipine Hydrochloride (Highly Lipophilic) Tissue Tissue Membrane Accumulation Niguldipine->Tissue Partitioning LowConc Low Tissue Concentration (High Selectivity) Tissue->LowConc HighConc High Tissue Concentration (Loss of Selectivity) Tissue->HighConc Alpha1A Alpha-1A Adrenergic Receptor Antagonism LowConc->Alpha1A Ki ~52 pM CaChannel L-Type / T-Type Ca2+ Channel Blockade LowConc->CaChannel IC50 ~0.4 µM NonComp Non-Competitive Inhibition & Off-Target Binding HighConc->NonComp Artifactual Binding

Pathway of Niguldipine tissue accumulation and concentration-dependent receptor selectivity.

Actionable Troubleshooting Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies to bypass the lipophilic sink effect.

Protocol A: Normalizing Tissue Concentration for Radioligand Binding

Objective: Prevent lipophilic pooling and accurately discriminate α1A​ from α1B​ adrenoceptors.

  • Determine Optimal Protein Concentration: Do not use a standard 1 mg/mL homogenate. Perform a serial dilution of your tissue homogenate (e.g., 0.05 to 1.0 mg/mL) against a fixed sub-saturating concentration of radioligand. Select a protein concentration strictly in the linear range (typically <0.2 mg/mL) to minimize the lipophilic sink effect.

  • Receptor Isolation via CEC Alkylation: To isolate α1A​ responses, pretreat the homogenate with 10 µM chloroethylclonidine (CEC) for 30 minutes at 37°C. This irreversibly inactivates α1B​ receptors1[1].

  • Equilibration: Incubate the optimized tissue concentration with (+)-(S)-Niguldipine and the radioligand (e.g., 3 H-prazosin or 125 I-BE 2254) for 45 minutes at 25°C. Scientist's Note: The (+)-(S) enantiomer is the most selective compound for discriminating α1A​ from α1B​ adrenoceptors, yielding a high-affinity Ki​ of ~52 pmol/L.

  • Separation and Washing: Terminate the assay by rapid vacuum filtration through GF/C filters. Crucial step: Pre-soak filters in 0.1% polyethylenimine (PEI) to reduce non-specific binding of the lipophilic drug to the filter matrix.

Protocol B: Electrophysiological Assessment of Ca2+ Channel Blockade

Objective: Control for voltage-dependence and plasticware adsorption in patch-clamp assays.

  • Perfusion System Optimization: Because Niguldipine is highly lipophilic, it will adsorb to standard plastic perfusion tubing. Use a fast-perfusion system with glass reservoirs and PTFE tubing. Add 0.1% BSA to your carrier buffer to prevent non-specific adsorption.

  • Voltage Protocol Standardization: Establish a consistent holding potential. Test at both -80 mV (resting state) and -40 mV (inactivated state) to accurately calculate state-dependent IC50​ values2[2].

  • Stereoisomer Application: Always apply (+)-(S)-Niguldipine. It is a very potent inhibitor of recombinant T-channels, displaying an IC50​ of 0.4 µM, making it ~4-fold more potent than the (-)-(R) enantiomer3[3].

  • Self-Validation (Washout): Wash out the drug using a drug-free buffer containing 0.1% BSA. The BSA acts as a lipid sink to extract the lipophilic compound from the cell membrane, verifying that the blockade is reversible and not an artifact of cell rundown.

Workflow Start Inconsistent Potency in Assay CheckConc Evaluate Tissue Protein Concentration Start->CheckConc HighProt High Protein (>1 mg/mL) CheckConc->HighProt LowProt Optimized (<0.2 mg/mL) CheckConc->LowProt Adjust Dilute Homogenate & Use BSA Carrier HighProt->Adjust Lipophilic pooling Validate Validate with [3H]Prazosin or 125I-BE 2254 LowProt->Validate Proceed to binding Adjust->Validate

Workflow for resolving inconsistent Niguldipine potency due to tissue concentration effects.

Quantitative Data Summary

To aid in benchmarking your assay, the following table summarizes the expected potency metrics for (+)-(S)-Niguldipine across various targets and tissue preparations.

TargetTissue SourceEnantiomerApparent PotencyModulating Factors
α1A​ -Adrenoceptor Rat Brain Cortex(+)-(S)-Niguldipine Ki​ ~ 52 pMHighly dependent on tissue protein concentration due to lipophilicity.
α1B​ -Adrenoceptor Rat Liver(+)-(S)-Niguldipine Ki​ ~ 78 nM200- to 600-fold lower affinity than α1A​ subtype.
L-Type Ca2+ Channel Ventricular Myocytes(+)-(S)-Niguldipine IC50​ ~ 1.6 - 7.2 nMVoltage-dependent; higher potency at depolarized potentials (-40 mV).
T-Type Ca2+ Channel Recombinant Cav3.2(+)-(S)-Niguldipine IC50​ ~ 0.4 µMStereoselective; (+)-(S) is ~4-fold more potent than (-)-(R).

References

  • Interaction of subtype-selective antagonists with alpha 1-adrenergic receptor binding sites in rat tissues Source: PubMed / NIH URL
  • NIGULDIPINE HYDROCHLORIDE Source: Inxight Drugs / NCATS URL
  • Molecular Pharmacology of Human Cav3.
  • Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms Source: PMC / NIH URL

Sources

Troubleshooting

Technical Support Center: A Deep Dive into Managing Nilvadipine Batch-to-Batch Variability

Welcome to your comprehensive resource for navigating the complexities of Nilvadipine batch-to-batch variability. This guide is meticulously crafted for researchers, scientists, and drug development professionals who wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive resource for navigating the complexities of Nilvadipine batch-to-batch variability. This guide is meticulously crafted for researchers, scientists, and drug development professionals who work with Nilvadipine and require consistent, reproducible results. As a potent dihydropyridine calcium channel blocker, Nilvadipine's therapeutic efficacy is well-established in treating hypertension.[1][2][3] However, its low aqueous solubility presents significant formulation challenges, often leading to inconsistencies between batches that can derail research and development timelines.[4][5]

This technical support center moves beyond standard protocols to provide you with the foundational knowledge and actionable troubleshooting strategies necessary to proactively manage and control variability in your Nilvadipine supply.

The Core Challenge: Understanding Polymorphism in Nilvadipine

The primary driver of batch-to-batch variability in Nilvadipine is polymorphism , which is the capacity of a solid compound to exist in multiple crystalline forms.[6][7] These different polymorphs, despite being chemically identical, can possess widely divergent physicochemical properties that significantly impact the drug's performance. For a poorly soluble compound like Nilvadipine, the most critical of these are:

  • Solubility and Dissolution Rate: This is profoundly affected by the crystalline structure, directly influencing bioavailability.[8]

  • Physical Stability: Different forms have varying thermodynamic stability, which can lead to changes over time.

  • Bioavailability: Inconsistent dissolution profiles between batches lead to unpredictable in vivo performance.[7][8]

In the context of Nilvadipine, the most pertinent forms are the stable crystalline state and the metastable amorphous state.

  • Crystalline Nilvadipine: Characterized by a highly ordered, long-range molecular structure, this form is thermodynamically stable but suffers from low solubility and a slow dissolution rate.[8]

  • Amorphous Nilvadipine: Lacking a defined crystal lattice, this form has higher internal energy. While this makes it less stable, it also renders it significantly more soluble than its crystalline counterpart.[8] Research has conclusively shown that formulating Nilvadipine as an amorphous solid dispersion can dramatically improve its dissolution characteristics.[9][10]

Therefore, an uncharacterized batch of Nilvadipine may contain varying ratios of these forms, leading to unpredictable and inconsistent results.

Comparative Properties of Crystalline vs. Amorphous Nilvadipine
PropertyCrystalline FormAmorphous FormExperimental Implication
Aqueous Solubility LowHigh[8]Directly impacts the concentration gradient for dissolution and subsequent absorption.
Rate of Dissolution SlowRapid[9][10]Inconsistent dissolution profiles can lead to variable drug release from formulations, affecting pharmacokinetic studies.
Physical Stability HighLow (prone to recrystallization)[8][11]The amorphous form can revert to the more stable, less soluble crystalline form, altering the product's performance over its shelf-life.

Troubleshooting and Mitigation Strategies

This section provides robust, step-by-step protocols for identifying, characterizing, and mitigating variability in Nilvadipine batches.

Proactive Batch Characterization: The First Line of Defense

It is imperative to conduct a thorough physicochemical characterization of any new batch of Nilvadipine before its inclusion in critical experiments. This initial analysis will serve as the foundation for ensuring consistency.

G cluster_0 Initiation: New Nilvadipine Batch cluster_1 Solid-State Analysis cluster_2 In Vitro Performance Evaluation cluster_3 Decision Gateway Start Receipt of New Nilvadipine Batch DSC Differential Scanning Calorimetry (DSC) Start->DSC Assess thermal behavior PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD Determine crystallinity FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR Identify molecular interactions Compare Compare Data Against Reference Standard DSC->Compare PXRD->Compare FTIR->Compare Dissolution Dissolution Profile Analysis HPLC Purity and Concentration by HPLC/UPLC Dissolution->HPLC Quantify drug release Reject Batch Rejected or Flagged for Investigation Dissolution->Reject If dissolution profile is out of specification Accept Batch Accepted for Use HPLC->Accept If dissolution profile matches reference Compare->Dissolution If solid-state properties are consistent Compare->Reject If significant solid-state deviation

Caption: A systematic workflow for the characterization of incoming Nilvadipine batches.

A. Differential Scanning Calorimetry (DSC)

  • Objective: To identify the thermal characteristics of the batch, which can distinguish between amorphous and crystalline forms.

  • Method:

    • Precisely weigh 3-5 mg of the Nilvadipine sample into a sealed aluminum pan.

    • Use an empty, sealed pan as a reference.

    • Heat the sample at a controlled rate, for instance, 10°C per minute, under a nitrogen purge.[10]

    • Monitor and record the differential heat flow.

  • Data Interpretation: A sharp endotherm is indicative of the melting of a crystalline solid. In contrast, a subtle, step-like shift in the baseline (a glass transition) is the hallmark of an amorphous material.

B. Powder X-Ray Diffraction (PXRD)

  • Objective: To definitively determine the degree of crystallinity of the Nilvadipine sample.

  • Method:

    • Ensure sample homogeneity by gently grinding the powder and passing it through a fine-mesh sieve (e.g., 180-μm).[10]

    • Carefully pack the sample into the holder.

    • Perform a scan over a relevant 2θ range (e.g., 5° to 40°).

  • Data Interpretation: A series of sharp, well-defined peaks in the diffraction pattern confirms a crystalline structure. Conversely, a broad, diffuse halo with no distinct peaks is characteristic of an amorphous solid.[9]

C. Dissolution Testing

  • Objective: To assess the in vitro performance and effective solubility of the Nilvadipine batch.

  • Method:

    • Employ the paddle method (USP Apparatus 2) for the dissolution test.[10]

    • Use a standardized dissolution medium, such as 900 mL of purified water, maintained at 37 ± 0.5°C.[10]

    • Introduce a known quantity of Nilvadipine (e.g., 10 mg) into the dissolution vessel.[10]

    • Maintain a constant paddle speed (e.g., 50 rpm).[10]

    • At specified time points, withdraw aliquots of the medium and determine the concentration of dissolved Nilvadipine using a validated analytical method like UV spectrophotometry (at approximately 242 nm) or HPLC.[10]

  • Data Interpretation: Plot the percentage of drug dissolved against time to generate a dissolution profile. Significant deviations from the profile of a reference standard or a previously qualified batch are a clear indicator of variability.

Proactive Mitigation: Engineering Stable Formulations

Should you encounter unacceptable variability, particularly in dissolution performance, the following formulation strategies can be employed to engineer a more consistent product.

G cluster_0 Formulation Design cluster_1 Physicochemical Verification cluster_2 Performance and Stability Assessment cluster_3 Final Outcome Start Select Nilvadipine and Stabilizing Polymer (e.g., Crospovidone) Solvent Co-dissolve in a suitable solvent Start->Solvent Evaporation Solvent Removal (e.g., Rotary Evaporation) Solvent->Evaporation DSC_PXRD Confirm Amorphous Nature via DSC/PXRD Evaporation->DSC_PXRD Primary characterization FTIR Probe for Drug-Polymer Interactions with FTIR DSC_PXRD->FTIR Secondary characterization Dissolution Verify Enhanced Dissolution FTIR->Dissolution Performance testing Stability Conduct Accelerated Stability Testing Dissolution->Stability Long-term viability Optimized Optimized and Stable Formulation Achieved Stability->Optimized If criteria are met Reformulate Iterate and Reformulate Stability->Reformulate If recrystallization or poor performance

Caption: A logical workflow for the development and optimization of a stable amorphous solid dispersion of Nilvadipine.

  • Objective: To enhance the dissolution rate and consistency of Nilvadipine by creating a stable amorphous solid dispersion with a polymeric carrier.

  • Key Components: Nilvadipine API, a stabilizing polymer such as crospovidone, and a volatile solvent like methanol.

  • Procedure:

    • Completely dissolve both Nilvadipine and the selected polymer (a 1:2 ratio is a good starting point) in the solvent.[9]

    • Efficiently remove the solvent using a rotary evaporator under reduced pressure.

    • Ensure complete removal of residual solvent by drying the resulting solid under vacuum.

    • Gently pulverize and sieve the solid dispersion to obtain a uniform powder.

    • Rigorously characterize the solid dispersion using DSC and PXRD to confirm that the Nilvadipine is in an amorphous state.[9]

    • Utilize FTIR to look for evidence of intermolecular interactions, such as hydrogen bonds between Nilvadipine and the polymer, which are often key to stabilizing the amorphous form.[9]

    • Perform comprehensive dissolution testing to quantify the improvement in dissolution rate compared to the unprocessed crystalline drug.[9][10]

Frequently Asked Questions (FAQs)

Q1: We've observed a significant drop in the dissolution rate with our latest batch of Nilvadipine. What's the most likely culprit?

A1: The most probable reason for this observation is a change in the solid-state properties of the Nilvadipine. It is highly likely that your new batch possesses a greater degree of crystallinity compared to previous batches. The more ordered crystalline form of Nilvadipine is inherently less soluble and dissolves at a slower rate than its amorphous counterpart.[8] We strongly recommend conducting comparative PXRD and DSC analyses on both the old and new batches to confirm this hypothesis.

Q2: How can we ensure the long-term stability of an amorphous Nilvadipine solid dispersion and prevent it from crystallizing?

A2: Ensuring the physical stability of an amorphous form is a critical aspect of formulation development.[11] The selection of an appropriate stabilizing polymer is paramount. Polymers such as crospovidone have been shown to be effective in preventing the recrystallization of Nilvadipine, potentially through the formation of stabilizing hydrogen bonds.[9] To validate long-term stability, it is essential to perform accelerated stability studies (e.g., at 40°C and 75% relative humidity) and periodically re-evaluate the solid-state properties using PXRD to detect any signs of recrystallization.[12]

Q3: What is the most reliable analytical technique for quantifying Nilvadipine during dissolution studies?

A3: While both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are viable options, HPLC with UV detection is generally the superior method.[10] It offers enhanced specificity, which is crucial for accurately quantifying Nilvadipine in the presence of excipients or potential degradation products.[13][14] A reversed-phase C18 column is a standard and effective choice for this analysis.[13]

Q4: Besides polymorphism, could particle size differences also account for batch-to-batch variability?

A4: Absolutely. While polymorphism is often the most significant factor for a poorly soluble drug like Nilvadipine, particle size also plays a crucial role in dissolution kinetics. According to the Noyes-Whitney equation, a smaller particle size increases the effective surface area available for dissolution, which can lead to a faster dissolution rate. If you observe variations in dissolution but the PXRD and DSC data suggest similar crystallinity, then an investigation into particle size distribution is warranted.

Q5: What are the essential safety precautions for handling Nilvadipine powder in a laboratory setting?

A5: Nilvadipine is a pharmacologically active compound and should be handled with care. Always work in a well-ventilated environment, ideally within a chemical fume hood, to minimize inhalation exposure. Standard personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses, should be worn at all times. For detailed information on handling, storage, and disposal, always consult the manufacturer's Safety Data Sheet (SDS).

References

  • Hirasawa, N., et al. (2003). Physicochemical characterization and drug release studies of nilvadipine solid dispersions using water-insoluble polymer as a carrier. Drug Dev Ind Pharm, 29(3), 339-47. Available from: [Link]

  • Nilvadipine | C19H19N3O6 | CID 4494 - PubChem. (n.d.). Available from: [Link]

  • Nilvadipine – Knowledge and References - Taylor & Francis. (n.d.). Available from: [Link]

  • Physicochemical Characterization and Drug Release Studies of Nilvadipine Solid Dispersions Using Water-Insoluble Polymer as a Carrier - ResearchGate. (n.d.). Available from: [Link]

  • Effect of Polymorphism Formulations - Veeprho. (2025, November 6). Available from: [Link]

  • Application of Nilvadipine Solid Dispersion to Tablet Formulation and Manufacturing Using Crospovidone and Methylcellulose as Dispersion Carriers - ResearchGate. (n.d.). Available from: [Link]

  • Hirasawa, N., et al. (2003). Physicochemical Characterization and Drug Release Studies of Nilvadipine Solid Dispersions Using Water-Insoluble Polymer as a Carrier. Drug Development and Industrial Pharmacy, 29(3), 339-347. Available from: [Link]

  • Hirasawa, N., et al. (2004). Application of nilvadipine solid dispersion to tablet formulation and manufacturing using crospovidone and methylcellulose as dispersion carriers. Chem Pharm Bull (Tokyo), 52(2), 244-8. Available from: [Link]

  • Binding analysis of nilvadipine to plasma lipoproteins by capillary electrophoresis-frontal... - PubMed. (n.d.). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024, May 30). Available from: [Link]

  • Molecular insights into nilvadipine–hemoglobin interactions: conformational dynamics and binding mechanisms - PMC. (2025, November 12). Available from: [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. (n.d.). Available from: [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris. (2024, May 29). Available from: [Link]

  • Nilvadipine | ALZFORUM. (2023, February 8). Available from: [Link]

  • Rosenthal, J. (1994). Nilvadipine: profile of a new calcium antagonist. An overview. J Cardiovasc Pharmacol, 24 Suppl 2, S92-107. Available from: [Link]

  • What is Nilvadipine used for? - Patsnap Synapse. (2024, June 14). Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dihydropyridine Compounds

Last Updated: 2026-03-10 Introduction Dihydropyridine (DHP) derivatives are a cornerstone class of calcium channel blockers, widely utilized in the management of cardiovascular diseases such as hypertension.[1][2] A sign...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-10

Introduction

Dihydropyridine (DHP) derivatives are a cornerstone class of calcium channel blockers, widely utilized in the management of cardiovascular diseases such as hypertension.[1][2] A significant challenge in the development and formulation of many DHP compounds is their inherently low aqueous solubility, a factor that can severely limit their bioavailability and therapeutic efficacy.[3][4] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with dihydropyridine compounds. Through a series of frequently asked questions and detailed troubleshooting guides, we will explore various techniques to enhance the solubility of these critical therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of dihydropyridine compounds?

A1: The low water solubility of many dihydropyridine derivatives is primarily attributed to their lipophilic (fat-loving) chemical structure and high crystalline lattice energy.[3] The rigid, planar structure of the dihydropyridine ring, coupled with often bulky and nonpolar substituent groups, leads to strong intermolecular forces within the crystal lattice. These forces make it energetically unfavorable for water molecules to effectively solvate and break apart the crystal structure, resulting in poor dissolution in aqueous media.

Q2: What are the main strategies for enhancing the solubility of dihydropyridine compounds?

A2: A variety of techniques can be employed to improve the solubility of DHP compounds. These can be broadly categorized as follows:

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance without changing its chemical structure. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size to the micrometer (micronization) or nanometer (nanonization) scale increases the surface area available for dissolution.[3][5][6]

    • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance wettability and prevent crystallization.[3][7][8]

    • Complexation: Forming inclusion complexes with cyclodextrins can mask the lipophilic nature of the DHP molecule, thereby increasing its apparent solubility in water.[3][9]

  • Chemical Modifications: These strategies involve altering the chemical structure of the DHP molecule to improve its solubility.

    • Salt Formation: For DHP compounds with acidic or basic functional groups, forming a salt can significantly increase aqueous solubility.[3][10]

    • Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to have improved physicochemical properties, such as solubility, and is converted to the active form in the body.[3]

  • Formulation-Based Approaches: These methods involve the use of excipients and specialized delivery systems to enhance solubility.

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic drugs.[11][12][13]

    • pH Adjustment: For ionizable DHP compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.[10][14]

    • Surfactant-Based Systems: Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their solubility in aqueous environments.[6][15] This is the principle behind formulations like self-emulsifying drug delivery systems (SEDDS).[3][16][17][18][19]

Q3: How do I select the most appropriate solubility enhancement technique for my specific dihydropyridine compound?

A3: The choice of the optimal technique depends on several factors related to the specific DHP derivative, including its physicochemical properties (e.g., melting point, logP, pKa), chemical stability, and the intended application. A preliminary screening of different methods is often necessary.[3] For instance, thermally stable compounds may be suitable for techniques like hot-melt extrusion to prepare solid dispersions, while heat-sensitive compounds might require solvent-based methods.[3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments aimed at enhancing the solubility of dihydropyridine compounds.

Issue 1: Precipitation of the Dihydropyridine Compound Upon Addition to Aqueous Buffer
  • Probable Cause: The aqueous buffer lacks sufficient solubilizing capacity for the concentration of the DHP being added. This is a common issue due to the hydrophobic nature of these compounds.[3]

  • Troubleshooting Steps:

    • Initial Dissolution in a Co-solvent: Before adding to the aqueous buffer, dissolve the DHP compound in a minimal amount of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol.[11][13][20] This pre-dissolved stock solution can then be added dropwise to the aqueous buffer with vigorous stirring to facilitate dispersion and prevent immediate precipitation.

    • pH Adjustment: If your DHP has an ionizable group, adjusting the pH of the aqueous buffer to favor the ionized, more soluble form can prevent precipitation.[10][14]

    • Incorporate a Surfactant: Adding a biocompatible surfactant to the aqueous buffer can create micelles that encapsulate the DHP, increasing its solubility.[15]

Issue 2: Low Drug Loading in Solid Dispersion Formulations
  • Probable Cause: Poor miscibility between the DHP compound and the chosen polymer carrier at higher drug concentrations.[3] This can lead to drug crystallization within the polymer matrix.[3]

  • Troubleshooting Steps:

    • Polymer Screening: Evaluate a range of hydrophilic polymers with different properties (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycol (PEG)).[21] The goal is to find a polymer with good miscibility and the potential for specific interactions (like hydrogen bonding) with your DHP.

    • Incorporate a Crystallization Inhibitor: The addition of a small amount of a crystallization inhibitor to the formulation can help maintain the amorphous state of the drug.[3][22]

    • Optimize Preparation Method: For solvent evaporation methods, ensure rapid solvent removal to "trap" the drug in its amorphous form.[23][24] For melt-based methods, rapid cooling is crucial.[3][24]

Issue 3: Inconsistent Results with Cyclodextrin Complexation
  • Probable Cause: The type of cyclodextrin and the method of complexation are not optimized for the specific DHP compound. The stoichiometry of the complex and the efficiency of inclusion can vary significantly.[15][25]

  • Troubleshooting Steps:

    • Screen Different Cyclodextrins: Evaluate various cyclodextrins, including native β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[9][26][27] The size of the cyclodextrin cavity and the nature of its substituents can impact complexation efficiency.

    • Optimize the Complexation Method: Compare different preparation techniques such as co-precipitation, kneading, and lyophilization.[3][23] Each method can yield complexes with different characteristics.

    • Characterize the Inclusion Complex: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex and to understand the nature of the interaction between the DHP and the cyclodextrin.[9][28]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a Dihydropyridine Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of a model dihydropyridine, felodipine, using polyvinyl alcohol (PVA) as the carrier.

  • Dissolution: Accurately weigh the desired amounts of felodipine and PVA (e.g., a 1:6 ratio by weight).[3] Dissolve the felodipine in a suitable volume of ethanol.[3]

  • Mixing: In a separate container, place the pre-weighed PVA and add the ethanolic solution of felodipine.[3]

  • Solvent Evaporation: Stir the mixture until a clear solution is obtained.[3] Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a solid mass forms.[3]

  • Drying: Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[3]

  • Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[3]

Protocol 2: Preparation of a Dihydropyridine Nanosuspension by Nanoprecipitation

This protocol details the preparation of a nifedipine nanosuspension.

  • Organic Phase Preparation: Dissolve 10 mg of nifedipine and a stabilizer (e.g., PVA or HPMC) in 15 ml of a suitable organic solvent, such as 95% ethanol.[3]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% Tween 20) and cool it to below 5°C.[3]

  • Nanoprecipitation: Add the organic solution dropwise (e.g., at a rate of 1 ml/min) into the cold aqueous solution under continuous stirring.[3]

  • Solvent Removal: Allow the organic solvent to evaporate under continuous stirring at room temperature.[3]

  • Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and drug content.[3]

Protocol 3: Preparation of a Dihydropyridine-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization

This protocol describes the formation of an inclusion complex between a DHP and a cyclodextrin.

  • Cyclodextrin Solution: Dissolve the desired amount of a cyclodextrin derivative (e.g., HP-β-CD) in deionized water.[3]

  • Drug Solution: In a separate vial, dissolve the dihydropyridine derivative in a minimal amount of a suitable co-solvent system (e.g., a mixture of acetonitrile and tert-butyl alcohol).[3]

  • Complexation: Add the drug solution dropwise to the cyclodextrin solution while maintaining constant stirring.[3]

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 48-72 hours to obtain a dry powder of the inclusion complex.[3][8]

Data Presentation

The following table summarizes the reported solubility enhancements for various dihydropyridine derivatives using different techniques.

Dihydropyridine CompoundSolubility Enhancement TechniqueCarrier/ExcipientFold Increase in Solubility (Approximate)Reference
FelodipineSolid DispersionPolyvinyl Alcohol (PVA)>10[3]
NifedipineNanosuspensionPVA, Tween 20Significant improvement in dissolution rate[3][5]
NifedipineInclusion Complexβ-Cyclodextrin DerivativesDramatic enhancement of dissolution[9]
ManidipineNanocrystals-Significant improvement in aqueous solubility[29]
AmlodipineHydrotropySodium Benzoate, Sodium CitrateMany folds increase[6]

Visualizations

Diagram 1: General Workflow for Solubility Enhancement Screening

G cluster_0 Initial Assessment cluster_1 Technique Selection cluster_2 Formulation & Characterization cluster_3 Optimization DHP Dihydropyridine Compound PhysChem Physicochemical Characterization (Solubility, pKa, LogP, Melting Point) DHP->PhysChem PS Physical State Modification PhysChem->PS CM Chemical Modification PhysChem->CM FB Formulation-Based PhysChem->FB Formulate Formulation Development PS->Formulate CM->Formulate FB->Formulate Characterize Characterization (Solubility, Dissolution, Stability) Formulate->Characterize Optimize Optimization of Formulation and Process Parameters Characterize->Optimize

Caption: A logical workflow for selecting and optimizing a solubility enhancement technique for a dihydropyridine compound.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation DHP_insoluble Insoluble DHP (Hydrophobic) Water Water Molecules DHP_insoluble->Water Poor Interaction CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) DHP_guest DHP Guest Molecule CD->DHP_guest Encapsulation Complex Soluble DHP-CD Complex Water_soluble Water Molecules Complex->Water_soluble Improved Interaction

Caption: Schematic representation of how cyclodextrins enhance the solubility of dihydropyridine compounds by forming inclusion complexes.

References

  • Benchchem. Technical Support Center: Overcoming Poor Aqueous Solubility of 1,4-Dihydropyridine Derivatives.
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Sources

Troubleshooting

minimizing off-target effects of Niguldipine hydrochloride

Technical Support Center: Niguldipine Hydrochloride Assay Optimization Welcome to the Niguldipine Troubleshooting Hub (Target Audience: Assay Development Scientists, Pharmacologists, and Cell Biologists) Overview Niguldi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Niguldipine Hydrochloride Assay Optimization

Welcome to the Niguldipine Troubleshooting Hub (Target Audience: Assay Development Scientists, Pharmacologists, and Cell Biologists)

Overview Niguldipine hydrochloride is a highly potent 1,4-dihydropyridine (DHP) derivative. While it shares a structural core with classic L-type calcium channel blockers (CCBs), its unique bulky side chains confer extreme polypharmacology. It acts as a remarkably high-affinity α1A​ -adrenergic receptor antagonist, a moderate L/T-type calcium channel blocker, and a direct modulator of P-glycoprotein (MDR1) efflux pumps[1][2][3]. This guide provides field-proven, self-validating protocols to isolate your target of interest and silence off-target noise.

Section 1: Concentration-Dependent Polypharmacology

Q: My cellular assays are showing unexpected loss of intracellular calcium transients even when I am exclusively targeting α1A​ -adrenergic receptors. What is the root cause?

A: The issue is almost certainly concentration-dependent loss of selectivity. Niguldipine’s affinity for the α1A​ receptor is in the picomolar range ( Ki​≈52 pM ), whereas its inhibitory concentration for L-type and T-type calcium channels is in the high nanomolar to micromolar range ( IC50​≈400−900 nM )[1][4]. If your assay concentration exceeds 10 nM, you are crossing the threshold from selective α1A​ antagonism into broad-spectrum calcium channel blockade.

Causality: The 1,4-DHP core of Niguldipine inherently binds the α1​ subunit of L-type calcium channels. However, the addition of a bulky 3-(4,4-diphenyl-1-piperidinyl)propyl ester side chain provides an optimal pharmacophore for the α1A​ -adrenoceptor pocket, drastically shifting its primary affinity[3].

Quantitative Affinity Summary

Target Affinity Metric Value Primary Role in Assays

| α1A​ -Adrenoceptor | Ki​ | ~0.05 - 0.16 nM | Primary Target (High Affinity) | | α1B​ -Adrenoceptor | Ki​ | ~58 - 78 nM | Off-Target (Moderate Affinity) | | L-Type Ca 2+ Channel | IC50​ | ~400 nM | Off-Target (Low Affinity) | | T-Type Ca 2+ Channel | IC50​ | ~900 nM | Off-Target (Low Affinity) | | P-glycoprotein (MDR1) | IC50​ | ~1.0 - 2.5 µM | Off-Target (Efflux Inhibition) | (Data synthesized from Boer et al.[1] and Cayman Chemical specifications[4])

Section 2: Stereochemistry and Assay Noise

Q: I am using racemic Niguldipine. Could this be contributing to background noise and off-target binding?

A: Yes. Stereochemistry plays a critical role in Niguldipine's target selectivity. The (S)-(+)-enantiomer (often referred to as Dexniguldipine for certain applications) is the more active stereoisomer for both the α1A​ -adrenoceptor and calcium channels[1].

  • Actionable Insight: The (S)-(+)-enantiomer exhibits a Ki​ of 52 pM for α1A​ , making it highly selective at sub-nanomolar concentrations[1]. The (R)-(-)-enantiomer is approximately 40-fold less potent at the α1A​ site but retains nearly equal affinity for the α1B​ site[1]. Using the racemate introduces the (R)-(-)-enantiomer, which acts as a competitive sink and forces you to use higher total drug concentrations, thereby increasing the risk of CaV and P-gp off-target effects. Always source enantiomerically pure (S)-(+)-Niguldipine hydrochloride for α1A​ studies.

Section 3: Multidrug Resistance (MDR1) Interference

Q: In my cancer cell co-culture viability assays, adding Niguldipine alongside chemotherapeutics (like Vincristine or Doxorubicin) causes exaggerated cytotoxicity. Is Niguldipine toxic to my cells?

A: Niguldipine is likely not exhibiting direct cytotoxicity; rather, it is acting as a potent chemosensitizer by inhibiting P-glycoprotein (MDR1/ABCB1)[2].

Causality: Niguldipine directly interacts with P-glycoprotein, competing with substrates for the efflux pump's binding pocket. Studies have shown that at concentrations ≥1μM , Niguldipine causes a dose-dependent accumulation of MDR1 substrates (like Rhodamine 123, Adriamycin, and Vincristine) inside the cell, effectively reversing multidrug resistance phenotypes[2]. If your assay relies on fluorescent dyes or co-administered drugs that are P-gp substrates, Niguldipine will artificially inflate their intracellular concentrations.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, your assay must be a self-validating system. Below is a step-by-step methodology to pharmacologically isolate Niguldipine's effects and prove that your observed phenotype is not an off-target artifact.

Protocol: Pharmacological Isolation of α1A​ vs. CaV Targeting

Objective: To confirm that a cellular response induced by Niguldipine is strictly mediated by α1A​ -adrenoceptors and not by L-type calcium channel blockade or P-gp inhibition.

  • Step 1: Micro-Titration (The 1 nM Rule) Prepare your Niguldipine stock in DMSO (ensure final DMSO concentration in the assay is <0.1%). Titrate the working concentration to exactly 0.5 nM . At this concentration, α1A​ receptors are saturated ( >10×Ki​ ), but CaV channels and P-gp are unaffected.

  • Step 2: Orthogonal CaV Masking (Negative Control) In a parallel control well, pre-treat the cells with 1 µM Nifedipine for 15 minutes. Nifedipine is a classic DHP calcium channel blocker that lacks the bulky side chain required for high-affinity α1A​ binding. This step saturates and blocks all L-type calcium channels.

  • Step 3: Niguldipine Challenge Add 0.5 nM Niguldipine to the Nifedipine-masked cells. If the physiological response (e.g., changes in downstream cAMP/IP 3​ signaling) still occurs, the effect is definitively mediated by α1A​ , as the CaV channels were already neutralized.

  • Step 4: P-gp Efflux Normalization (Dye Control) If your readout relies on fluorescent reporters (e.g., Fluo-4 for calcium imaging), run a control plate with 10 µM Verapamil (a known P-gp inhibitor). If Niguldipine alters the baseline fluorescence in the presence of Verapamil, it is modulating the target; if it only alters fluorescence in the absence of Verapamil, Niguldipine is merely inhibiting dye efflux via P-gp[2].

Section 5: Visualizing the Pharmacological Logic

Below are the interaction pathways and workflow logics designed to help your team conceptualize Niguldipine's behavior.

Pathway Nig Niguldipine Hydrochloride (1,4-Dihydropyridine Derivative) Low Low Concentration Assay (< 10 nM) Nig->Low Titration High High Concentration Assay (> 100 nM) Nig->High Titration Alpha Primary Target: Alpha-1A Adrenoceptor (Ki: ~52 pM) Low->Alpha High-Affinity Binding CaV Off-Target 1: L/T-Type Ca2+ Channels (IC50: ~400 nM) High->CaV Low-Affinity Blockade Pgp Off-Target 2: P-glycoprotein (MDR1) Efflux Inhibition High->Pgp Transporter Modulation

Concentration-dependent bifurcation of Niguldipine's pharmacological targets.

Protocol S1 Step 1: Enantiomer Selection Use (S)-(+)-Niguldipine for max potency S2 Step 2: Micro-Titration Restrict to 0.1 - 1.0 nM for Alpha-1A isolation S1->S2 S3 Step 3: Orthogonal Masking Add 1 µM Nifedipine to saturate CaV channels S2->S3 S4 Step 4: Phenotype Validation Confirm effect absence in Alpha-1A KO models S3->S4

Step-by-step pharmacological isolation workflow to minimize Niguldipine off-target effects.

References

  • Boer, R., Grassegger, A., Schudt, C., & Glossmann, H. (1989). (+)-Niguldipine binds with very high affinity to Ca2+ channels and to a subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 172(2), 131-145.[Link]

  • Wetzel, J. M., Miao, S. W., Forray, C., Borden, L. A., Branchek, T. A., & Gluchowski, C. (1995). Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca2+ channel antagonist niguldipine. Journal of Medicinal Chemistry, 38(10), 1579-1581.[Link]

  • Hofmann, J., Gekeler, V., Ise, W., Noller, A., & others. (1995). Mechanism of action of dexniguldipine-HCl (B8509-035), a new potent modulator of multidrug resistance. Biochemical Pharmacology, 49(5), 603-609.[Link]

  • NCATS Inxight Drugs. (n.d.). Niguldipine Hydrochloride. National Center for Advancing Translational Sciences.[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Grounding: The α1-Adrenoceptor Signaling Axis

Publish Comparison Guides: Pharmacological Profiling of α1-Adrenoceptor Antagonists As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Pharmacological Profiling of α1-Adrenoceptor Antagonists

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a rigorous, comparative analysis of α1-adrenoceptor antagonists. This guide synthesizes the mechanistic causality of receptor subtype selectivity with the self-validating experimental protocols required to evaluate compounds like Prazosin, Tamsulosin, and Silodosin.

To evaluate an antagonist, we must first understand the signaling cascade it disrupts. α1-adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the[1].

Upon activation by endogenous catecholamines (e.g., norepinephrine), the Gαq subunit dissociates and activates Phospholipase C-β (PLC-β)[2]. PLC-β cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[1]. IP3 diffuses through the cytoplasm to bind IP3 receptors on the endoplasmic/sarcoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+)[3]. Concurrently, DAG and Ca2+ activate Protein Kinase C (PKC)[1]. In vascular and prostatic tissues, this cascade ultimately drives smooth muscle contraction[4].

Pathway Agonist α1-Agonist (Norepinephrine) Receptor α1-Adrenoceptor (α1A, α1B, α1D) Agonist->Receptor Activates Antagonist α1-Antagonist (e.g., Silodosin) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C (PLC-β) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction Ca2->Response PKC->Response

α1-Adrenoceptor Gq-Coupled Signaling Pathway and Antagonist Intervention

Quantitative Comparison of Key Antagonists

The clinical efficacy and safety profiles of α1-antagonists are entirely dictated by their binding affinities across the three distinct receptor subtypes: α1A, α1B, and α1D[5].

  • Prazosin : A first-generation, non-selective antagonist. Because it blocks α1B receptors (predominant in vascular smooth muscle) just as effectively as α1A receptors, it is primarily used for hypertension but carries a high risk of orthostatic hypotension[5].

  • Tamsulosin : A second-generation antagonist with preferential affinity for α1A and α1D receptors over α1B. This uroselectivity makes it a frontline treatment for Benign Prostatic Hyperplasia (BPH) and Lower Urinary Tract Symptoms (LUTS)[6].

  • Silodosin : A third-generation, highly selective α1A-antagonist. It exhibits an affinity for the α1A receptor that is over 160-fold higher than for α1B, minimizing cardiovascular off-target effects and maximizing prostatic smooth muscle relaxation[7][8].

Table 1: Receptor Affinity (pKi) and Selectivity Profiles

Note: pKi represents the negative logarithm of the inhibition constant (Ki). Higher values indicate exponentially greater binding affinity.

Antagonistα1A (pKi)α1B (pKi)α1D (pKi)Selectivity ProfilePrimary Clinical Application
Prazosin 9.79~9.80~9.80Non-selectiveHypertension, PTSD[5][9]
Tamsulosin 10.109.5010.50α1A / α1D selectiveBPH (LUTS)[6][8]
Silodosin 10.408.198.66Highly α1A selectiveBPH (Uroselective)[8]

Self-Validating Experimental Protocols

To confidently publish pharmacological data on novel α1-antagonists, researchers must utilize orthogonal assays. Binding affinity (Ki) proves the drug physically interacts with the receptor, while functional assays (IC50) prove it halts the downstream signaling cascade.

Protocol A: Radioligand Competition Binding Assay

Causality & Rationale: We utilize [3H]-Prazosin as the radioligand because its non-selective nature ensures uniform, unbiased labeling of all α1 subtypes[9]. By titrating the test antagonist against a fixed concentration of [3H]-Prazosin, we can calculate the test drug's Ki via the Cheng-Prusoff equation. Self-Validation Mechanism: The assay's integrity relies on the Non-Specific Binding (NSB) control. We use 10 µM phentolamine to saturate all receptor sites. If the remaining radioactive signal (NSB) exceeds 20% of the total binding, the assay is invalid due to excessive lipophilic partitioning, indicating the membrane wash steps must be optimized.

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO cells stably expressing human α1A, α1B, or α1D receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[3H]-Prazosin, and varying concentrations of the test antagonist (e.g., 10⁻¹² to 10⁻⁵ M).

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to neutralize the filter charge and prevent non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and measure counts per minute (CPM) using a liquid scintillation counter.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Rationale: Binding does not guarantee antagonism. The FLIPR (Fluorometric Imaging Plate Reader) assay measures the real-time inhibition of Gq-mediated Ca2+ release[1]. We use Fluo-4 AM, a lipophilic dye that enters the cell, gets cleaved by intracellular esterases, and fluoresces only when bound to free Ca2+. Self-Validation Mechanism: We include probenecid in the assay buffer. Probenecid inhibits multidrug resistance (MDR) transporters, preventing the cells from actively pumping the Fluo-4 dye out into the extracellular space, which would otherwise cause a false-negative drop in fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed α1-expressing CHO cells into black-walled, clear-bottom 384-well plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM in assay buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add the test antagonist at various concentrations and incubate for 15 minutes to allow receptor binding.

  • Agonist Stimulation: Using the FLIPR system, inject an EC80 concentration of phenylephrine (a selective α1-agonist) while continuously recording fluorescence (Ex 488 nm / Em 525 nm).

  • Pharmacological Analysis: Calculate the IC50 from the peak fluorescence response. Perform Schild plot regression across multiple agonist concentrations to determine the pA2 value, confirming competitive antagonism.

Workflow Step1 1. Cell Preparation Culture CHO cells expressing α1A, α1B, α1D Step2 2. Radioligand Binding Incubate membrane prep with [3H]-Prazosin Step1->Step2 Membrane Extraction Step3 3. Functional Ca2+ Assay Load cells with Fluo-4 AM, stimulate Step1->Step3 Whole Cell Setup Step4 4. Data Acquisition Measure CPM & Fluorescence (RFU) Step2->Step4 Step3->Step4 Step5 5. Pharmacological Analysis Calculate IC50, Ki, and pA2 Step4->Step5

Step-by-Step Experimental Workflow for α1-Antagonist Pharmacological Profiling

References

  • [2] Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed / NIH. URL:[Link]

  • [7] Management of benign prostatic hyperplasia with silodosin - PMC / NIH. URL:[Link]

  • [9] Tissue Selectivity of KMD-3213, an α1-Adrenoceptor Antagonist, in Human Prostate and Vasculature - AUA Journals. URL: [Link]

  • [5] The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC / NIH. URL:[Link]

  • [8] AusPAR: Silodosin - Therapeutic Goods Administration (TGA). URL:[Link]

  • [1] Gq alpha subunit - Wikipedia. URL:[Link]

  • [4] Gq Signaling Pathway Mnemonic - Pixorize. URL: [Link]

  • [6] α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics - PMC / NIH. URL:[Link]

  • [3] IP3 DAG Calcium Pathway - YouTube. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Niguldipine hydrochloride proper disposal procedures

Comprehensive Laboratory Guide: Operational Handling and Proper Disposal of Niguldipine Hydrochloride Introduction & Pharmacological Context Niguldipine hydrochloride is a highly potent, stereoselective L-type calcium ch...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Operational Handling and Proper Disposal of Niguldipine Hydrochloride

Introduction & Pharmacological Context

Niguldipine hydrochloride is a highly potent, stereoselective L-type calcium channel blocker and α1A​ -adrenoceptor antagonist widely utilized in cardiovascular and neurological drug development[1]. Because of its profound physiological activity—exhibiting a pKi​ of 9.75 for calcium channels and inducing significant vasodilation—even trace environmental contamination poses severe ecotoxicological risks[1].

As a Senior Application Scientist, I emphasize that proper chemical lifecycle management for active pharmaceutical ingredients (APIs) like Niguldipine hydrochloride is not merely a regulatory formality; it is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides field-proven, self-validating protocols for the operational handling, spill remediation, and compliant disposal of this compound.

Physicochemical Properties & Waste Characterization

Understanding the physicochemical properties of Niguldipine hydrochloride is the critical first step in formulating an effective disposal plan. The compound is highly lipophilic and typically requires organic solvents for stock solution preparation, which fundamentally dictates its downstream waste classification[2].

Table 1: Physicochemical and Operational Data for Niguldipine Hydrochloride

PropertyValue / CharacteristicOperational Implication
Molecular Formula C36​H39​N3​O6​⋅HCl Halogenated salt; must be flagged for waste brokers to ensure proper incineration parameters[2].
Molecular Weight 646.2 g/mol High mass dictates precise micro-weighing to minimize excess waste generation[2].
Aqueous Solubility Sparingly solubleDo not pour down the drain. The compound will precipitate and persist in lab plumbing[2].
Organic Solubility EtOH (~10 mg/mL), DMSO/DMF (~30 mg/mL)Liquid waste must be managed as hazardous flammable/combustible organic solvent waste[2].
Storage Temperature -20°C (Crystalline solid)Expired or thermally degraded products must still be treated as fully hazardous waste[2],[3].
Primary Hazard Potent physiological activityRequires full PPE; avoid inhalation of crystalline dust or transdermal solvent exposure[3].

Operational Handling & Spill Response Protocol

Before executing routine disposal, laboratories must establish a self-validating protocol for handling and potential spill remediation. Because Niguldipine hydrochloride is a potent vasodilator, inhalation of dust or transdermal exposure to DMSO-solubilized drug must be strictly prevented[3].

Protocol 1: Solid Spill Remediation

  • Isolate and Assess: Immediately restrict access to the spill area.

    • Causality: Prevents the mechanical tracking of the highly active API throughout the laboratory environment.

  • PPE Donning: Equip nitrile gloves (double-gloving is mandatory for handling DMSO solutions), a fitted N95 or P100 particulate respirator, and a disposable lab coat[3].

  • Containment (Solid): Gently cover the crystalline powder with damp paper towels (using water or 70% ethanol) to suppress aerosolization.

    • Validation: Visually confirm that no dust is generated when ambient air currents pass over the spill zone.

  • Collection: Use a non-sparking scoop to transfer the dampened powder and paper towels into a compatible, sealable hazardous waste bag.

  • Decontamination: Scrub the surface with an (ethanol or isopropanol), followed by a mild detergent wash[3].

    • Causality: Alcohol solubilizes residual Niguldipine, while the detergent removes the resulting solvent-API complex from the benchtop.

  • Waste Segregation: Place all cleanup materials into a designated solid hazardous waste container.

Proper Disposal Procedures & RCRA Compliance

Under the, laboratory chemicals must be managed systematically. Academic and research labs should adhere to Subpart K guidelines for hazardous waste generation, which allows trained professionals to make waste determinations and requires strict adherence to accumulation limits[4].

Protocol 2: Liquid Waste Segregation and Disposal

  • Solvent Compatibility Check: Identify the primary solvent used for your Niguldipine stock (e.g., DMSO, DMF, or Ethanol).

    • Causality: Combining incompatible solvents (e.g., mixing organic waste with concentrated acids) can cause catastrophic exothermic reactions or toxic off-gassing[5].

  • Transfer to SAA: Transfer the liquid waste into a designated, chemically compatible high-density polyethylene (HDPE) or glass container located within a Satellite Accumulation Area (SAA)[5].

  • Volume Management: Fill the waste container to no more than 90% capacity[5].

    • Validation: Visually confirm the headspace level; this critical gap allows for vapor expansion and prevents pressure-induced rupture during storage.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume[5].

  • Labeling: Immediately affix a "Hazardous Waste" label. Detail the exact composition (e.g., "99% DMSO, 1% Niguldipine HCl").

    • Causality: Precise labeling prevents downstream processing errors by the waste broker and ensures compliance with local and federal laws[5].

  • EH&S Transfer: Once the container reaches the 90% threshold, or within the mandated timeframe (typically 90 to 180 days depending on your generator status), initiate a pickup request with your Environmental Health and Safety (EH&S) department for transfer to a licensed incineration facility[5],[6].

Workflow Visualization

To ensure strict adherence to the disposal pipeline, the following diagram illustrates the lifecycle of Niguldipine hydrochloride waste from generation to final destruction.

G Start Waste Generation (Niguldipine HCl) SolidWaste Solid Waste (Contaminated PPE/Tubes) Start->SolidWaste LiquidWaste Liquid Waste (DMSO/EtOH Solutions) Start->LiquidWaste SAA Satellite Accumulation Area (SAA) Secondary Containment SolidWaste->SAA LiquidWaste->SAA Labeling RCRA Hazardous Waste Labeling (<90% Capacity) SAA->Labeling EHSPickup EH&S / Waste Broker Pickup (Within 90-180 Days) Labeling->EHSPickup FinalDisposal Licensed RCRA Disposal Facility (Incineration) EHSPickup->FinalDisposal

Workflow for the segregation, accumulation, and disposal of Niguldipine HCl waste.

References

  • Title: | Source: MedChemExpress

  • Title: | Source: Cayman Chemical

  • Title: | Source: ChemScene

  • Title: | Source: GAIACA

  • Title: | Source: US EPA

  • Title: | Source: Lab Manager

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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